molecular formula C6H5ClN2O B058571 3-Chloropyridine-2-carboxamide CAS No. 114080-95-4

3-Chloropyridine-2-carboxamide

Cat. No.: B058571
CAS No.: 114080-95-4
M. Wt: 156.57 g/mol
InChI Key: HQHTWOUEFQKMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyridine-2-carboxamide is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. This compound features a carboxamide group and a chlorine atom on its pyridine ring, creating a multifaceted scaffold for further synthetic elaboration. Its primary research application lies in its role as a key intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capacity of the amide group make it a privileged structure for interacting with biological targets.

Properties

IUPAC Name

3-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHTWOUEFQKMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552563
Record name 3-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114080-95-4
Record name 3-Chloro-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114080-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloropyridine-2-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates available data on its molecular structure, physicochemical characteristics, and spectral properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of the biological activities exhibited by related pyridine carboxamide derivatives. Visualizations of synthetic pathways and conceptual frameworks for structure-activity relationship studies are included to facilitate a deeper understanding for researchers in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known as 3-chloropicolinamide, is a chlorinated derivative of pyridine-2-carboxamide. Its chemical structure, featuring a pyridine ring substituted with a chlorine atom and a carboxamide group at positions 3 and 2 respectively, makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. The majority of this data is computationally derived and sourced from the PubChem database.[1]

PropertyValueSource
Molecular Formula C₆H₅ClN₂OPubChem[1]
Molecular Weight 156.57 g/mol PubChem[1]
Exact Mass 156.0090405 DaPubChem[1]
Monoisotopic Mass 156.0090405 DaPubChem[1]
Topological Polar Surface Area 56 ŲPubChem[1]
XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
CAS Number 114080-95-4PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1=CC(=C(N=C1)C(=O)N)ClPubChem[1]
InChI InChI=1S/C6H5ClN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)PubChem[1]
InChIKey HQHTWOUEFQKMAQ-UHFFFAOYSA-NPubChem[1]

Spectral Data

Detailed spectral data for this compound is not extensively published. However, the expected characteristic spectral features can be inferred from related structures. The following table provides a summary of expected and observed spectral data for similar compounds.

Spectral Data TypeExpected/Observed Peaks for Related Compounds
¹H NMR Aromatic protons on the pyridine ring are expected in the δ 7.0-9.0 ppm range. Amide protons (NH₂) typically appear as broad singlets.
¹³C NMR Aromatic carbons are expected in the δ 120-150 ppm range. The carbonyl carbon of the amide group is anticipated to be further downfield, typically >160 ppm.
IR Spectroscopy Characteristic peaks include N-H stretching of the amide group (around 3200-3400 cm⁻¹), a strong C=O stretching band for the amide (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general methodology can be derived from the synthesis of structurally similar compounds, such as 3-chloropyrazine-2-carboxamide.[3]

General Synthesis of 3-Halopyridine-2-carboxamides

A common route for the synthesis of 3-halopyridine-2-carboxamides involves the partial hydrolysis of the corresponding 3-halopyridine-2-carbonitrile. This method is often preferred due to higher yields compared to direct amidation of the pyridine ring.[3]

Materials:

  • 3-Chloropyridine-2-carbonitrile

  • Concentrated sulfuric acid

  • Deionized water

  • Ammonium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Hydrolysis: 3-Chloropyridine-2-carbonitrile is carefully added to concentrated sulfuric acid at a controlled temperature (typically 0-5°C). The mixture is stirred until the nitrile is fully dissolved.

  • Reaction Quenching: The reaction mixture is then slowly poured onto crushed ice with vigorous stirring to quench the reaction.

  • Neutralization: The acidic solution is neutralized by the dropwise addition of a concentrated ammonium hydroxide solution, while maintaining a low temperature. This step results in the precipitation of the crude this compound.

  • Isolation: The precipitate is collected by vacuum filtration and washed with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Characterization Methods

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or using an ATR accessory.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen are determined to confirm the empirical formula.

Biological Activity

While specific biological activity data for this compound is limited in the available literature, the broader class of pyridine carboxamides has been extensively studied and shown to exhibit a wide range of biological activities.[4] Derivatives of the isomeric 2-chloropyridine-3-carboxamide have reported fungicidal activities.[2]

Furthermore, structurally related N-substituted 3-aminopyrazine-2-carboxamides have been investigated for their antimicrobial properties.[5] Some of these compounds have shown notable activity against Mycobacterium tuberculosis and other pathogenic bacteria.[3][6][7] The mechanism of action for some of these related compounds has been explored through molecular docking studies, with potential targets including mycobacterial enoyl-ACP reductase (InhA).[3][6] These findings suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

G start Starting Material (3-Chloropyridine-2-carbonitrile) synthesis Synthesis (e.g., Acid Hydrolysis) start->synthesis Step 1 purification Purification (Recrystallization, Chromatography) synthesis->purification Step 2 product This compound purification->product Step 3 characterization Characterization (NMR, IR, MS) product->characterization Analysis screening Biological Screening (Antimicrobial, Antifungal assays) product->screening Evaluation sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization

Caption: A generalized workflow for the synthesis and evaluation of this compound.

Conceptual Diagram of Structure-Activity Relationship (SAR)

This diagram illustrates the logical relationship in a typical SAR study for developing new bioactive compounds based on the this compound scaffold.

SAR_Concept cluster_modification Chemical Modification scaffold Core Scaffold (this compound) r1 Modify R1 (e.g., at Amide Nitrogen) scaffold->r1 Variation Point r2 Modify R2 (e.g., on Pyridine Ring) scaffold->r2 Variation Point synthesis Synthesize Analogs r1->synthesis r2->synthesis bioassay Biological Assays synthesis->bioassay data Analyze Data (Activity, Toxicity) bioassay->data conclusion Identify SAR Trends data->conclusion

Caption: Conceptual flow of a Structure-Activity Relationship (SAR) study.

Conclusion

This compound is a compound of considerable interest due to its versatile chemical nature and its potential as a building block for the synthesis of biologically active molecules. While comprehensive experimental data for this specific compound is somewhat limited, analysis of its structural analogs provides valuable insights into its likely properties and reactivity. The synthetic routes and characterization methods outlined in this guide, along with the exploration of the biological potential of the broader pyridine carboxamide class, offer a solid foundation for researchers. Further investigation into the specific properties and biological activities of this compound is warranted and could lead to the development of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide to the Molecular Structure of 3-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the molecular structure and properties of 3-Chloropyridine-2-carboxamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pyridine carboxamide scaffold. This guide details the molecule's chemical identity, summarizes its physicochemical properties in tabular format, and presents detailed experimental protocols for its synthesis and structural characterization. Furthermore, it explores the biological context of related compounds and visualizes key experimental workflows and potential mechanisms of action using Graphviz diagrams, adhering to strict formatting and presentation standards.

Introduction

Pyridine carboxamides are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their structural versatility and ability to engage in various biological interactions have made them a focal point in medicinal chemistry. This compound, a substituted picolinamide, serves as a valuable building block or active compound in the design of novel therapeutics. Understanding its precise molecular structure is fundamental to elucidating its structure-activity relationships (SAR) and mechanism of action. This guide provides the foundational data and methodologies required for such an investigation.

Molecular Identity and Properties

This compound is a derivative of pyridine with a chlorine atom at the 3-position and a carboxamide group at the 2-position. Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
Synonym 3-Chloropicolinamide[1]
CAS Number 114080-95-4[1][2]
Molecular Formula C₆H₅ClN₂O[1][2]
Molecular Weight 156.57 g/mol [1][2]
Canonical SMILES C1=CC(=C(N=C1)C(=O)N)Cl[1]
InChI InChI=1S/C6H5ClN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)[1]
InChIKey HQHTWOUEFQKMAQ-UHFFFAOYSA-N[1]

Structural Analysis

The definitive determination of a molecule's three-dimensional structure is achieved through techniques such as X-ray crystallography, complemented by spectroscopic methods.

Crystallographic Data

While specific crystallographic data for this compound was not found in the reviewed literature, data for the closely related isomer, 2-Chloropyridine-3-carboxamide , provides valuable insight into the expected molecular geometry and crystal packing. In the crystal structure of this isomer, the dihedral angle between the pyridine ring and the carboxamide group is 63.88 (8)°.[3] The molecules are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, forming a two-dimensional network.[3]

Table 2: Crystal Data for Isomer 2-Chloropyridine-3-carboxamide [3]

ParameterValue
FormulaC₆H₅ClN₂O
Mᵣ156.57
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.980 (5)
b (Å)13.627 (9)
c (Å)7.108 (5)
β (°)91.82 (5)
V (ų)675.8 (8)
Z4
RadiationMo Kα
T (K)293 (2)
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a broad signal for the two amide (-NH₂) protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern.

    • ¹³C NMR: The carbon spectrum would display six signals: five for the aromatic carbons of the pyridine ring and one for the carbonyl carbon of the amide group. The positions of these signals are influenced by the electronegative chlorine atom and the amide group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include N-H stretching vibrations for the amide group (typically around 3400-3200 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1660-1680 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the pyridine ring. For example, in derivatives of the related 3-chloropyrazine-2-carboxamide, characteristic bands for -NH-, -CONH₂, and -C=O have been clearly identified.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass should correspond to the molecular formula C₆H₅ClN₂O.[1] The spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Experimental Methodologies

The following sections detail the protocols for the synthesis and structural analysis of pyridine carboxamides.

Synthesis and Characterization Workflow

The overall process for obtaining and confirming the structure of this compound involves synthesis, purification, and comprehensive analysis by various techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Start Starting Materials (e.g., 3-chloro-2-pyridinecarbonyl chloride) Reaction Amidation Reaction (e.g., with Ammonia) Start->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallization Single Crystal Growth Purification->Crystallization Structure Final Structure Confirmation Spectroscopy->Structure XRD X-ray Diffraction Crystallization->XRD XRD->Structure

Caption: Workflow for synthesis and structural elucidation.

Synthesis Protocol (Representative)

This protocol is adapted from the synthesis of the isomer 2-chloropyridine-3-carboxamide and represents a general method for amide formation.[3]

  • Dissolution: Dissolve 3-chloropyridine-2-carbonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath under constant stirring.

  • Ammonia Addition: Slowly add an excess of aqueous ammonia (e.g., 3.0 eq, 25% solution) to the cooled solution. Maintain the temperature at 0°C during the addition.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Workup: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

X-ray Crystallography Protocol

This protocol is based on the methodology used for the structural determination of 2-chloropyridine-3-carboxamide.[3]

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation from a suitable solvent (e.g., ethanol).

  • Data Collection: Mount a suitable single crystal on a diffractometer (e.g., a Siemens SMART CCD area-detector). Collect diffraction data at a controlled temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction: Process the collected data, including cell refinement and data reduction, using appropriate software (e.g., SAINT). Apply an absorption correction (e.g., multi-scan using SADABS).

  • Structure Solution and Refinement: Solve the structure using direct methods (e.g., SHELXS97) and refine it by full-matrix least-squares on F² (e.g., using SHELXL97). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Context and Potential Mechanism of Action

While the specific biological activity of this compound is not extensively detailed, related pyridine carboxamide derivatives are known to possess significant antifungal activity.[5] A primary target for many carboxamide fungicides is the enzyme Succinate Dehydrogenase (SDH) , also known as Complex II, in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration and leads to fungal cell death.

G cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Downstream ETC (Complex III, IV) SDH->ETC e⁻ transfer ATP ATP Production (Cellular Energy) ETC->ATP Inhibitor Pyridine Carboxamide (Potential Inhibitor) Inhibitor->Inhibition Inhibition->SDH INHIBITION ATP_Blocked ATP Production BLOCKED Inhibition->ATP_Blocked

Caption: Proposed inhibition of Succinate Dehydrogenase (SDH).

Molecular docking studies on similar compounds have shown that the carboxamide moiety can form crucial hydrogen bonds within the active site of the SDH enzyme, contributing to its inhibitory activity.[5] This suggests that this compound could be a valuable lead structure for developing new SDH-inhibiting fungicides.

Conclusion

This compound is a molecule of significant interest due to its place within the pharmacologically relevant pyridine carboxamide family. This guide has provided a detailed summary of its molecular properties and the standard experimental methodologies required for its synthesis and rigorous structural confirmation. While crystallographic data for this specific molecule is pending, analysis of its close isomers provides a solid foundation for structural expectations. The established biological activity of related compounds, particularly as SDH inhibitors, highlights the potential utility of this compound as a scaffold for the development of novel agrochemicals and pharmaceuticals. The protocols and data presented herein serve as a critical resource for researchers aiming to explore and exploit the chemical and biological properties of this compound.

References

The Multifaceted Biological Activities of Substituted Pyridine-2-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-2-carboxamides represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as privileged scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of their diverse pharmacological effects, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of novel therapeutics based on this chemical core.

Anticancer Activity

Substituted pyridine-2-carboxamides have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of their antitumor activity is often multifactorial, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted pyridine-2-carboxamide derivatives, presented as half-maximal inhibitory concentrations (IC50).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Derivatives
Compound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[1]
Compound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[1]
Compound 8b-Mean Inhibition = 43%[1]
Compound 8e-Mean Inhibition = 49%[1]
Other Pyridine Derivatives
Derivative 9HeLa, A549, HCT116, U87-MG16 - 422 nM[2]
Derivative 19-4.75 mM[2]
Derivative 24-17.63 mM[2]
Derivative 25-24.89 mM[2]
Derivative 26-35.5 mM[2]
Derivative 27-23.54 mM[2]
Derivative 59-4.9 nM[2]
Derivative 60-9.0 nM[2]
Derivative 61-91.9 nM[2]
Derivative 62-82.4 nM[2]
Derivative 63-27.7 nM[2]
Derivative 64-41.4 nM[2]
Derivative 65-27.1 nM[2]
Derivative 66-50.7 nM[2]
SHP2 Inhibitors
Compound C6MV-4-11 (Leukemia)0.0035 µM (3.5 nM)[3][4]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted pyridine-2-carboxamides have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentrations (MIC) of selected pyridine-2-carboxamide derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyridine Triazoles
Compound 127aS. aureus, B. subtilis, E. coli, S. typhi, K. pneumoniae, A. niger, A. fumigatus, A. flavus, C. albicans12.5 - 50[5]
Compound 127bS. aureus, B. subtilis, E. coli, S. typhi, K. pneumoniae, A. niger, A. fumigatus, A. flavus, C. albicans6.25 - 25[5]
Isonicotinic Acid Hydrazides
Compounds 12, 15, 16, 17B. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5[5]
Compounds 12, 15, 16, 17C. albicans, C. glabrata12.5[5]
Compounds 23-27S. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18 - 3.08 µM/mL[5]
Pyridine-2,6-dicarboxamides
Compounds 3-11Various Bacteria and FungiSignificant Activity[6]
3-(Pyridine-3-yl)-2-Oxazolidinones
Compound 9gS. aureus32 - 256[7]
Picolinic Acid Derivatives
2-picolinic acidM. tuberculosis H37Rv6.25[8]
4-methoxypyridine-2-carboxylic acidM. tuberculosis H37Rv12.5[8]

Enzyme Inhibition

A key mechanism through which substituted pyridine-2-carboxamides exert their biological effects is through the inhibition of specific enzymes that are critical for disease pathogenesis. Notable targets include Hematopoietic Progenitor Kinase 1 (HPK1), Src Homology-2 containing protein tyrosine Phosphatase 2 (SHP2), and Ribonucleotide Reductase (RR).

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of pyridine-2-carboxamide derivatives against these key enzyme targets.

Compound/DerivativeTarget EnzymeIC50Reference
HPK1 Inhibitors
Compound 19HPK1Good in vitro activity[9]
KHK-6HPK120 nM[10]
ISR-05HPK124.2 µM[11]
ISR-03HPK143.9 µM[11]
Diaminopyrimidine Carboxamide 1HPK10.5 nM (TR FRET)[12]
Diaminopyrimidine Carboxamide 2HPK164 nM (TR FRET)[12]
SHP2 Inhibitors
Compound C6SHP20.13 nM[3][4]
LY6, 1SHP29.8 µM[13]
Ribonucleotide Reductase Inhibitors
3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP)Ribonucleotide ReductasePotent Inhibitor[14][15][16]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP)Ribonucleotide ReductasePotent Inhibitor[14][15]
VEGFR-2 Inhibitors
Pyridine-Urea 8bVEGFR-25.0 µM[1][17]
Pyridine-Urea 8eVEGFR-23.93 µM[1][17]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyridine-2-carboxamide scaffold and for key biological assays cited in this guide.

General Synthesis of Pyridine-2-Carboxamides

A common method for the synthesis of pyridine-2-carboxamides involves the coupling of a pyridine-2-carboxylic acid derivative with a desired amine.

1. Activation of Pyridine-2-Carboxylic Acid:

  • Method A: Acyl Chloride Formation. To a solution of pyridine-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)), add an excess of a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is typically stirred at room temperature or refluxed for several hours. The resulting acyl chloride can be used in the next step after removal of the excess chlorinating agent under reduced pressure.[18]

  • Method B: In situ Activation with Coupling Reagents. Dissolve the pyridine-2-carboxylic acid in a suitable solvent like dimethylformamide (DMF) or DCM. Add a peptide coupling reagent such as 1,1'-carbonyldiimidazole (CDI), (3-(Dimethylamino)propyl)ethylcarbodiimide hydrochloride (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of a base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)). This generates a highly activated ester intermediate in situ.[18][19]

2. Amide Bond Formation:

  • To the solution containing the activated pyridine-2-carboxylic acid derivative (either the acyl chloride or the in situ generated active ester), add the desired primary or secondary amine (1.0 to 1.2 equivalents). The reaction is typically stirred at room temperature overnight. For reactions involving acyl chlorides, a base such as TEA or pyridine is often added to neutralize the HCl byproduct.[18]

3. Work-up and Purification:

  • Upon completion of the reaction (monitored by thin-layer chromatography or LC-MS), the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted pyridine-2-carboxamide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

HPK1 Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced in a kinase reaction.

  • Reaction Setup: In a 384-well plate, add the HPK1 enzyme, the test compound at various concentrations, and a suitable substrate (e.g., a peptide substrate).

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

SHP2 Phosphatase Inhibition Assay (e.g., DiFMUP Assay)

This is a fluorescence-based assay to measure SHP2 activity.

  • Reaction Setup: In a 384-well plate, add the recombinant SHP2 enzyme and the test compound at various concentrations.

  • Reaction Initiation: Initiate the phosphatase reaction by adding a fluorogenic substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Fluorescence Measurement: The dephosphorylation of DiFMUP by SHP2 produces a fluorescent product. Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is proportional to the SHP2 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Ribonucleotide Reductase Inhibition Assay (e.g., [³H]CDP Reduction Assay)

This radiometric assay measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

  • Reaction Mixture: Prepare a reaction mixture containing the purified ribonucleotide reductase enzyme, a radiolabeled substrate such as [³H]cytidine diphosphate ([³H]CDP), and the test compound at various concentrations.

  • Enzyme Reaction: Incubate the reaction mixture at 37°C for a specific time to allow the conversion of [³H]CDP to [³H]dCDP.

  • Separation: Separate the product ([³H]dCDP) from the substrate ([³H]CDP) using a suitable method, such as anion-exchange chromatography.

  • Quantification: Quantify the amount of radioactivity in the product fraction using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the product is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by substituted pyridine-2-carboxamides and typical experimental workflows in drug discovery.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 T_Cell_Activation T-Cell Activation (e.g., IL-2 production) SLP76->T_Cell_Activation Ub_Proteasome Ubiquitination & Proteasomal Degradation pSLP76->Ub_Proteasome Ub_Proteasome->T_Cell_Activation Inhibits Pyridine_2_Carboxamide Pyridine-2-carboxamide HPK1 Inhibitor Pyridine_2_Carboxamide->HPK1 Inhibits

HPK1 Signaling Pathway in T-Cell Activation.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, FGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruits & Activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS Activates SHP2->RAS Dephosphorylates RAS-GAPs RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyridine_2_Carboxamide Pyridine-2-carboxamide Allosteric SHP2 Inhibitor Pyridine_2_Carboxamide->SHP2 Inhibits

SHP2 Signaling Pathway in Cancer.

Ribonucleotide_Reductase_Mechanism Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) RR Ribonucleotide Reductase (RR) Ribonucleotides->RR Substrate Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RR->Deoxyribonucleotides Catalyzes Reduction DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Pyridine_2_Carboxamide Pyridine-2-carboxamide Derivative (e.g., 3-AP) Pyridine_2_Carboxamide->RR Inhibits

Role of Ribonucleotide Reductase in DNA Synthesis.

Anticancer_Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Compound_Synthesis Compound Synthesis (Pyridine-2-carboxamides) In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Hit_to_Lead Hit-to-Lead Optimization In_Vitro_Screening->Hit_to_Lead In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Hit_to_Lead->In_Vivo_Studies Tox_Studies Toxicology Studies In_Vivo_Studies->Tox_Studies Phase_I Phase I (Safety) Tox_Studies->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Anticancer Drug Discovery Workflow.

Antimicrobial_Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Compound_Synthesis Compound Synthesis (Pyridine-2-carboxamides) Primary_Screening Primary Screening (e.g., MIC Determination) Compound_Synthesis->Primary_Screening Lead_Optimization Lead Optimization (SAR Studies) Primary_Screening->Lead_Optimization In_Vivo_Infection_Models In Vivo Infection Models Lead_Optimization->In_Vivo_Infection_Models Safety_Pharmacology Safety Pharmacology In_Vivo_Infection_Models->Safety_Pharmacology Clinical_Phase_I Phase I (Safety & PK) Safety_Pharmacology->Clinical_Phase_I Clinical_Phase_II Phase II (Efficacy in Patients) Clinical_Phase_I->Clinical_Phase_II Clinical_Phase_III Phase III (Confirmatory Trials) Clinical_Phase_II->Clinical_Phase_III Regulatory_Review Regulatory Review & Approval Clinical_Phase_III->Regulatory_Review

Antimicrobial Drug Discovery Workflow.

References

The Versatile Role of 3-Chloropyridine-2-carboxamide as a Key Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized heterocyclic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 3-Chloropyridine-2-carboxamide has emerged as a versatile and highly valuable building block. Its unique arrangement of a chloro substituent, a carboxamide group, and a pyridine ring provides multiple reactive sites, enabling a diverse range of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, key reactions, and applications of this compound, providing researchers and drug development professionals with a comprehensive resource to leverage its synthetic potential.

Synthesis of this compound

The primary and most efficient route to this compound involves the controlled partial hydrolysis of its nitrile precursor, 2-chloro-3-cyanopyridine. This method is favored due to its high yields and operational simplicity.

Experimental Protocol: Synthesis of this compound via Hydrolysis of 2-chloro-3-cyanopyridine

This protocol is adapted from analogous procedures for the hydrolysis of similar heterocyclic nitriles.[1]

Materials:

  • 2-chloro-3-cyanopyridine

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (8% w/v aqueous solution)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a mixture of 30% hydrogen peroxide and deionized water.

  • Adjust the pH of the hydrogen peroxide solution to 9 by the dropwise addition of an 8% sodium hydroxide solution.

  • Heat the alkaline hydrogen peroxide solution to 50°C.

  • To the heated solution, add 2-chloro-3-cyanopyridine portion-wise over a period of 30 minutes, maintaining the temperature at 50°C.

  • After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Parameter Value Reference
Starting Material2-chloro-3-cyanopyridineAdapted from[1]
Key ReagentsH₂O₂, NaOH[1]
Temperature50°C[1]
pH9[1]
Approximate Yield~80%[1]
PurificationRecrystallization from ethanol[1]

Key Reactions and Applications as a Chemical Intermediate

This compound serves as a linchpin in the synthesis of a variety of more complex molecules, primarily through reactions involving the displacement of the chlorine atom and modifications of the carboxamide group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxamide group activates the chlorine atom for nucleophilic aromatic substitution. This allows for the facile introduction of a wide range of nucleophiles.

A prominent application of this compound is in the synthesis of 3-aminopyridine derivatives. These reactions are crucial in the development of novel therapeutic agents, including those with antimicrobial properties.

Experimental Protocol: Synthesis of 3-(Benzylamino)pyridine-2-carboxamide Derivatives

This protocol is based on the synthesis of analogous 3-benzylaminopyrazine-2-carboxamides.[1]

Materials:

  • This compound

  • Substituted benzylamine (2 equivalents)

  • Triethylamine (1 equivalent)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in THF in a round-bottom flask.

  • Add two equivalents of the desired substituted benzylamine and one equivalent of triethylamine to the solution.

  • Heat the reaction mixture to 70°C under reflux with continuous stirring for 15 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 3-(benzylamino)pyridine-2-carboxamide derivative.

Reactant Product Yield (%) Conditions Reference
3-Chloropyrazine-2-carboxamide, Benzylamine3-(Benzylamino)pyrazine-2-carboxamide24-50 (Conventional)THF, Et₃N, 70°C, 15h[1]
3-Chloropyrazine-2-carboxamide, 4-Methylbenzylamine3-((4-Methylbenzyl)amino)pyrazine-2-carboxamideNot specifiedMethanol, Pyridine, MW[1]

Note: The yields are for the analogous pyrazine derivatives and may vary for the pyridine series.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyridine ring makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of highly complex molecules.

Similarly, the Buchwald-Hartwig amination of this compound would provide an alternative and often more general route to 3-aminopyridine-2-carboxamide derivatives compared to direct SNAr. This reaction involves the coupling of this compound with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.[2][3][4][5][6]

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of this compound as a chemical intermediate, from its synthesis to its derivatization.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_applications Potential Applications 2_chloro_3_cyanopyridine 2-Chloro-3-cyanopyridine hydrolysis Controlled Hydrolysis (H₂O₂, NaOH) 2_chloro_3_cyanopyridine->hydrolysis 3_chloropyridine_2_carboxamide This compound hydrolysis->3_chloropyridine_2_carboxamide nucleophilic_substitution Nucleophilic Aromatic Substitution (e.g., Aminodehalogenation) 3_chloropyridine_2_carboxamide->nucleophilic_substitution cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) 3_chloropyridine_2_carboxamide->cross_coupling amino_derivatives 3-Amino/Alkoxy/Thio-pyridine-2-carboxamide Derivatives nucleophilic_substitution->amino_derivatives aryl_vinyl_derivatives 3-Aryl/Vinyl/Amino-pyridine-2-carboxamide Derivatives cross_coupling->aryl_vinyl_derivatives pharmaceuticals Pharmaceuticals (e.g., Antimicrobials) amino_derivatives->pharmaceuticals agrochemicals Agrochemicals amino_derivatives->agrochemicals aryl_vinyl_derivatives->pharmaceuticals aryl_vinyl_derivatives->agrochemicals materials Materials Science aryl_vinyl_derivatives->materials

Caption: Synthetic workflow of this compound and its derivatization.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its chloro and carboxamide functionalities provide a robust platform for the generation of diverse and complex molecular scaffolds. The ability to undergo nucleophilic aromatic substitution and participate in modern cross-coupling reactions makes it a valuable tool for medicinal chemists and process development scientists. Further exploration of its reactivity is likely to uncover even more applications, solidifying its role as a key building block in the development of novel functional molecules.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloropyridine derivatives represent a cornerstone in modern synthetic chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals. Their journey from initial discovery to their current widespread applications is a testament to the continuous evolution of organic synthesis and the intricate dance between chemical structure and biological activity. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of chloropyridine derivatives, supplemented with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and mechanisms of action.

Early Explorations: The Dawn of Pyridine Chemistry

The story of chloropyridines is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated from bone oil in the mid-19th century, the targeted synthesis and derivatization of its chlorinated analogues followed the burgeoning understanding of aromatic chemistry.

One of the earliest documented syntheses of a chloropyridine derivative dates back to the late 19th century. Although a specific singular "discovery" is not clearly defined in the readily available literature, early methods for introducing chlorine onto the pyridine ring were being explored. These initial forays were often characterized by harsh reaction conditions and a lack of regioselectivity, yielding mixtures of chlorinated pyridines that were challenging to separate and characterize with the analytical techniques of the era.

Evolution of Synthetic Methodologies: From Brute Force to Precision

The synthesis of chloropyridine derivatives has undergone a remarkable transformation, moving from non-selective, high-temperature reactions to highly regioselective and efficient modern methods.

Direct Chlorination of Pyridine

The direct reaction of pyridine with chlorine was one of the earliest methods explored for the synthesis of chloropyridines. This approach, however, typically requires high temperatures and often leads to a mixture of mono-, di-, and polychlorinated products, with 2-chloropyridine and 2,6-dichloropyridine being common constituents.[1] The harsh conditions and lack of selectivity limited the synthetic utility of this method in its nascent stages.

From Pyridine N-Oxides: A Leap in Regioselectivity

A significant advancement in chloropyridine synthesis came with the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. This allows for more controlled and regioselective chlorination.

Key Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-Oxide

A common and effective method involves the treatment of pyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3][4][5]

  • Reaction: Pyridine N-oxide is reacted with phosphorus oxychloride, often in the presence of a base like triethylamine.

  • Reagents and Conditions:

    • Pyridine N-oxide (1.0 equivalent)

    • Phosphorus oxychloride (2.0 equivalents)

    • Triethylamine (2.0 equivalents)

    • Solvent: Dichloromethane (CH₂Cl₂)

    • Temperature: 0 °C to reflux

  • Procedure: To a solution of pyridine N-oxide and triethylamine in dichloromethane at 0 °C, phosphorus oxychloride is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete reaction. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.

  • Yield: This method can provide 2-chloropyridine in high yields, often exceeding 90%, with excellent regioselectivity.[2][3]

Table 1: Comparison of Synthetic Methods for 2-Chloropyridine

MethodChlorinating AgentTypical ConditionsReported YieldSelectivityReference
Direct ChlorinationCl₂High temperature (>300 °C)VariableMixture of isomers[1]
From Pyridine N-OxidePOCl₃ / Et₃N0 °C to reflux~90%High for 2-chloro[2][3]
From Pyridine N-Oxide(COCl)₂ / Et₃N0 °C, 30 minHighHigh for 2-chloro[5]
From 2-HydroxypyridinePOCl₃HeatingGoodSpecific to 2-chloro[1][6]
The Sandmeyer Reaction: A Versatile Tool for Aryl Halide Synthesis

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a reliable method for converting aryl amines to aryl halides via a diazonium salt intermediate.[7] This reaction is particularly useful for synthesizing chloropyridines from their corresponding aminopyridine precursors, especially when direct chlorination is not feasible or gives poor yields.

Key Experimental Protocol: Sandmeyer Reaction for the Synthesis of 2-Chloropyridine from 2-Aminopyridine

  • Step 1: Diazotization: 2-Aminopyridine is converted to its diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Reagents and Conditions (Diazotization):

    • 2-Aminopyridine

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Temperature: 0-5 °C

  • Procedure (Diazotization): 2-Aminopyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added slowly, keeping the temperature below 5 °C. The formation of the diazonium salt is monitored.

  • Step 2: Copper(I) Chloride Catalyzed Chlorination: The diazonium salt solution is then added to a solution of copper(I) chloride.

  • Reagents and Conditions (Chlorination):

    • Pyridinium diazonium chloride solution

    • Copper(I) chloride (CuCl)

    • Temperature: Room temperature to gentle warming

  • Procedure (Chlorination): The cold diazonium salt solution is added portion-wise to a stirred solution of copper(I) chloride. The reaction is often accompanied by the evolution of nitrogen gas. After the addition is complete, the mixture is stirred at room temperature or gently warmed to drive the reaction to completion. The product is then isolated by extraction and purified.[8][9]

Diagram 1: The Sandmeyer Reaction Pathway

Sandmeyer_Reaction aminopyridine Aminopyridine diazonium Diazonium Salt aminopyridine->diazonium NaNO₂, HCl 0-5 °C chloropyridine Chloropyridine diazonium->chloropyridine CuCl

Caption: A simplified workflow of the Sandmeyer reaction for chloropyridine synthesis.

The Vilsmeier-Haack Reaction: An Avenue to Functionalized Chloropyridines

The Vilsmeier-Haack reaction, which typically involves the formylation of electron-rich aromatic compounds, can also be employed in the synthesis of chloropyridines, particularly for the preparation of 4-chloro derivatives. This method often starts with carbonyl compounds and leads to the formation of a chloropyridine ring with an aldehyde functionality.[10]

Key Experimental Protocol: Synthesis of 4-Chloronicotinaldehyde via Vilsmeier-Haack Reaction

  • Reaction: A substituted phenylacetone is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) followed by cyclization with ammonium acetate.

  • Reagents and Conditions:

    • Substituted phenylacetone

    • Phosphorus oxychloride (POCl₃)

    • Dimethylformamide (DMF)

    • Ammonium acetate

  • Procedure: The Vilsmeier reagent is prepared by adding POCl₃ to DMF at low temperature. The phenylacetone is then added, and the mixture is heated. The intermediate iminium salt is then treated with ammonium acetate to induce cyclization and formation of the 4-chloronicotinaldehyde.[10]

Chloropyridine Derivatives in Drug Development: A Legacy of Innovation

The rigid, planar structure of the pyridine ring and the ability of the chlorine atom to act as a leaving group or to modulate electronic properties have made chloropyridine derivatives invaluable scaffolds in medicinal chemistry.

Chlorpheniramine: An Early Antihistamine

Chlorpheniramine is a first-generation antihistamine that has been in clinical use for decades to treat allergic conditions.[11] Its synthesis involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine in the presence of a strong base like sodium amide.[12][13][14]

Signaling Pathway of Chlorpheniramine

Chlorpheniramine primarily acts as an inverse agonist at the histamine H1 receptor. By binding to this receptor, it prevents the action of histamine, a key mediator of allergic responses. This blockade inhibits the downstream signaling cascade that leads to symptoms such as vasodilation, increased vascular permeability, and itching.[15][16] It also possesses weak anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[11]

Diagram 2: Chlorpheniramine's Mechanism of Action

Chlorpheniramine_MoA cluster_receptor Cell Membrane H1_Receptor Histamine H1 Receptor G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates Histamine Histamine Histamine->H1_Receptor Activates Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1_Receptor Blocks PLC Phospholipase C G_Protein->PLC Activates Allergic_Response Allergic Response (Vasodilation, Itching, etc.) PLC->Allergic_Response Leads to

Caption: Chlorpheniramine blocks the histamine H1 receptor, preventing the allergic cascade.

Disopyramide: A Class Ia Antiarrhythmic Agent

Disopyramide is a medication used to treat certain types of cardiac arrhythmias. Its synthesis also utilizes a chloropyridine precursor, highlighting the versatility of this chemical class.

Signaling Pathway of Disopyramide

Disopyramide is classified as a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiac myocytes.[17][18] By blocking these channels, it reduces the rate and magnitude of the initial rapid depolarization of the cardiac action potential, thereby slowing conduction velocity. It also inhibits potassium currents, which prolongs the repolarization phase and the effective refractory period of the cardiac action potential.[17][19] Additionally, disopyramide exhibits significant anticholinergic (vagolytic) activity.[17]

Diagram 3: Disopyramide's Effect on Cardiac Action Potential

Disopyramide_MoA cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Action_Potential Action Potential Na_Channel->Action_Potential Initiates K_Channel Potassium Channel K_Channel->Action_Potential Repolarizes Disopyramide Disopyramide Disopyramide->Na_Channel Blocks Disopyramide->K_Channel Blocks Slowing Slowing of Depolarization (Phase 0) Action_Potential->Slowing Prolongation Prolongation of Repolarization (Phase 3) Action_Potential->Prolongation

Caption: Disopyramide blocks sodium and potassium channels in cardiac myocytes.

Zopiclone: A Non-Benzodiazepine Hypnotic

Zopiclone, a non-benzodiazepine hypnotic used for the short-term treatment of insomnia, is synthesized from 2-amino-5-chloropyridine.[20][21][22][23]

Signaling Pathway of Zopiclone

Zopiclone exerts its hypnotic effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[24][25][26][27] Although not a benzodiazepine, zopiclone binds to the benzodiazepine binding site on the GABAₐ receptor complex.[25] This binding allosterically enhances the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and leading to the sedative and hypnotic effects.[25]

Diagram 4: Zopiclone's Modulation of the GABAₐ Receptor

Zopiclone_MoA cluster_receptor GABAₐ Receptor GABA_Site GABA Binding Site Chloride_Channel Chloride Ion Channel GABA_Site->Chloride_Channel Opens BZD_Site Benzodiazepine Binding Site BZD_Site->Chloride_Channel Enhances Opening Neuronal_Inhibition Neuronal Inhibition (Sedation/Hypnosis) Chloride_Channel->Neuronal_Inhibition Leads to GABA GABA GABA->GABA_Site Binds Zopiclone Zopiclone Zopiclone->BZD_Site Binds

Caption: Zopiclone enhances GABA-mediated inhibition via the GABAₐ receptor.

Conclusion

The journey of chloropyridine derivatives from their early, often challenging, syntheses to their current status as indispensable building blocks in pharmaceuticals and agrochemicals is a compelling narrative of chemical innovation. The development of regioselective and efficient synthetic methods has been paramount to unlocking their full potential. As our understanding of biological targets and disease mechanisms deepens, the versatile chloropyridine scaffold is poised to remain a central theme in the discovery and development of new and improved therapeutic agents and crop protection solutions. The detailed methodologies and mechanistic insights provided in this guide aim to equip researchers and scientists with the foundational knowledge to continue this legacy of discovery.

References

Spectral Data Analysis of 3-Chloropyridine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral data for 3-Chloropyridine-2-carboxamide (also known as 3-chloropicolinamide), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectral characteristics based on its chemical structure and provides comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and analysis of this and related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 3-chloropicolinamide

  • Molecular Formula: C₆H₅ClN₂O[1]

  • Molecular Weight: 156.57 g/mol [1]

  • Exact Mass: 156.0090 Da[1]

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carboxamide group, and the nitrogen atom in the pyridine ring.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
H-4~7.5 - 7.8Doublet of doublets (dd)J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2
H-5~7.2 - 7.5Triplet or ddJ(H5,H4) ≈ 7-8, J(H5,H6) ≈ 4-5
H-6~8.2 - 8.5Doublet of doublets (dd)J(H6,H5) ≈ 4-5, J(H6,H4) ≈ 1-2
-NH₂~7.0 - 8.0Broad singlet (2H)-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be affected by the electronegativity of the attached atoms (Cl, N, O).

Carbon Expected Chemical Shift (ppm)
C-2 (C=O)~165 - 170
C-3 (C-Cl)~145 - 150
C-4~125 - 130
C-5~120 - 125
C-6~148 - 152
C (carboxamide)~160 - 165
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amide)3100 - 3500Medium-Strong (two bands)
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (amide I)1650 - 1690Strong
N-H bend (amide II)1550 - 1640Medium-Strong
C=C, C=N stretch (aromatic ring)1400 - 1600Medium-Strong (multiple bands)
C-Cl stretch600 - 800Medium-Strong
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Parameter Expected Value
Molecular Ion (M⁺) m/z 156 (³⁵Cl) and 158 (³⁷Cl)
Isotopic Pattern Characteristic 3:1 ratio for the M⁺ and M+2 peaks due to the chlorine isotope.
Major Fragments Expected fragments from the loss of -NH₂, -C(O)NH₂, and Cl.

Experimental Protocols

The following are detailed, generalized protocols for acquiring high-quality spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Optimize the receiver gain and shim the magnetic field for optimal resolution.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • A larger spectral width will be needed (e.g., 0-200 ppm).

    • Longer acquisition times or a higher number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Collection:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source is suitable for this type of molecule.

  • Method:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and abundant signal for the molecular ion.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan over an appropriate m/z range (e.g., 50-300) to detect the molecular ion and potential fragment ions.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR ¹H & ¹³C NMR Spectra NMR->Analyze_NMR Analyze_IR IR Spectrum IR->Analyze_IR Analyze_MS Mass Spectrum MS->Analyze_MS Report Technical Report Analyze_NMR->Report Analyze_IR->Report Analyze_MS->Report

Caption: Workflow for Spectral Data Acquisition and Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and outlines robust protocols for their experimental determination. While public experimental data is currently scarce, the predictive data and detailed methodologies presented herein offer a valuable resource for scientists engaged in the synthesis and characterization of this and structurally related compounds, facilitating more efficient and targeted research and development efforts.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 3-Chloropyridine-2-carboxamide. As no specific Safety Data Sheet (SDS) is readily available for this exact compound, the information presented herein is synthesized from the SDS of the closely related and structurally similar compound, 3-Chloropyridine. Researchers and professionals should handle this compound with the utmost care and consider this guidance as a baseline, implementing additional safety measures as deemed necessary by a thorough risk assessment.

Hazard Identification and Classification

This compound is anticipated to share hazard classifications with 3-Chloropyridine. The primary hazards are significant and require stringent control measures.

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid.[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 1 / 2BH318: Causes serious eye damage. / H320: Causes eye irritation.[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.

Signal Word: Danger[1]

Hazard Pictograms:

  • GHS06 (Skull and Crossbones)[1]

  • GHS08 (Health Hazard)[1]

Physical and Chemical Properties

Quantitative data for this compound and the related 3-Chloropyridine are summarized below.

PropertyValue (3-Chloropyridine)
Molecular Formula C5H4ClN
Molecular Weight 113.55 g/mol [1]
Appearance Pale yellow to wine red liquid[1]
Boiling Point 148 °C[1]
Flash Point 66 °C / 150.8 °F[2]
Water Solubility 10 g/L at 20°C[1]
Specific Gravity 1.19 – 1.20 at 20°C[1]
Vapor Density (Air=1) 3.92[1]

Handling and Storage

Strict protocols must be followed to ensure the safe handling and storage of this compound.

Safe Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

  • Use only in a well-ventilated area or outdoors, preferably within a certified chemical fume hood.[1]

  • Wear comprehensive Personal Protective Equipment (PPE) as detailed in Section 4.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • Ground and secure containers when transferring material to prevent static discharge.[1]

Storage Conditions:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][2]

  • Store locked up in an area accessible only to qualified and authorized personnel.

  • Store away from incompatible materials, such as strong oxidizing agents.[1][2]

  • Keep away from heat and sources of ignition.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Protection TypeSpecifications
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses and a face shield are required.[1][3] Approved under NIOSH (US) or EN 166 (EU) standards.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and chemical-resistant clothing and boots to prevent skin contact.[1][3]
Respiratory Protection For operations where inhalation exposure is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][3] In emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[1]
General Hygiene Ensure eyewash stations and safety showers are in close proximity to the workstation.[1][2] Immediately remove and launder contaminated clothing before reuse.[1] Wash hands and face thoroughly after handling.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen.[4] Call a POISON CENTER or doctor immediately.
Skin Contact Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and lukewarm, gently flowing water for at least 15-20 minutes.[1] Call a physician or poison control center immediately.[5]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do so. Continue rinsing.[3] Immediately call an ophthalmologist or POISON CENTER.
Ingestion Do NOT induce vomiting.[4] If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4] Never give anything by mouth to an unconscious person.[4] Call a POISON CENTER or doctor immediately.[5]

Fire Fighting and Spill Response

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[2] Water spray can be used to cool fire-exposed containers.[2]

  • Specific Hazards: The compound is combustible.[1][2] Thermal decomposition may release toxic vapors, including nitrogen oxides, hydrogen chloride, carbon monoxide, and cyanide.[1] Vapors are heavier than air and may form explosive mixtures with air.[2]

  • Protective Equipment: Firefighters must wear a full-face, positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Accidental Release Measures:

  • Personal Precautions: Evacuate non-essential personnel. Do not breathe vapors or mist. Avoid substance contact. Ensure adequate ventilation and remove all sources of ignition.[2]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or water bodies.[1][6]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, labeled container for disposal.[4] Use spark-proof tools during cleanup.[4]

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_disposal Decontamination & Disposal cluster_final_actions Final Actions start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Full PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation & Remove Ignition Sources ppe->ventilate Proceed with Caution contain Contain Spill with Inert Absorbent Material ventilate->contain cleanup Collect Absorbed Material with Spark-Proof Tools contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate package Package Waste in Sealed, Labeled Container decontaminate->package dispose Dispose of Waste via Approved Chemical Waste Program package->dispose remove_ppe Remove & Decontaminate PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash report Report Incident wash->report

Caption: Workflow for a this compound spill response.

References

Methodological & Application

Application Notes and Protocols for Aminodehalogenation Reactions of 3-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the aminodehalogenation of 3-chloropyridine derivatives, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. 3-Aminopyridine scaffolds are prevalent in numerous drug candidates, making their efficient synthesis a key focus in medicinal chemistry. This document details three primary methodologies: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).

Introduction

The substitution of a chlorine atom on the pyridine ring with an amino group is a fundamental C-N bond-forming reaction. While 2- and 4-chloropyridines are relatively activated towards nucleophilic attack, the 3-chloro isomer presents a greater synthetic challenge due to its lower reactivity. This document outlines effective strategies to achieve this transformation, providing detailed experimental conditions and expected outcomes.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] The development of specialized bulky, electron-rich phosphine ligands has enabled the efficient coupling of even challenging substrates like 3-chloropyridines.[2]

General Principles

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the desired aminopyridine product.[3] The choice of ligand and base is crucial for a successful reaction, especially with less reactive aryl chlorides.[2]

graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="7.5,4", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)"]; PdII [label="Ar-Pd(II)(Cl)L_n"]; AmineCoord [label="Amine Coordination\n(R2NH)"]; PdAmine [label="[Ar-Pd(II)(NHR2)L_n]+Cl-"]; Deprot [label="Deprotonation\n(Base)"]; PdAmido [label="Ar-Pd(II)(NR2)L_n"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-NR2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pd0 -> PdII [label="Ar-Cl"]; PdII -> PdAmine [label="R2NH"]; PdAmine -> PdAmido [label="- Base-H+Cl-"]; PdAmido -> Product [label=""]; Product -> Pd0 [style=invis]; PdAmido -> Pd0 [label=" "];

{rank=same; Pd0; Product;} }

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of various chloropyridine derivatives. While specific data for a wide range of 3-chloropyridines can be limited, the provided examples with other isomers and related substrates serve as an excellent starting point for reaction optimization.

EntryAryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-ChloropyridinePyrrolidinePd₂(dba)₃ (2)RuPhos (4)LiHMDSToluene10016~70-80
23-Bromo-2-aminopyridineMorpholineRuPhos-precatalyst (2)-LiHMDSTHF6516~83[4]
33-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (2)-LiHMDSTHF6516~78[4]
44-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3)NaOtBuToluenereflux694[5]
52-ChloropyridineN-MethylanilinePd(OAc)₂ (1)RuPhos (2)NaOtBuTHF8018High
63-ChloropyridineMorpholineIPr*-Pd-3 (0.5)-K₃PO₄Dioxane1001880[6]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. Optimization is often necessary.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Chloropyridine Derivatives

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 3-Chloropyridine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos-precatalyst, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., RuPhos, 2 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or THF, 5 mL)

  • Schlenk tube or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand (if not using a precatalyst), and base to a dry Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation.

  • Add the 3-chloropyridine derivative and the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions.[7] Modern variations often employ ligands to facilitate the reaction under milder conditions.

General Principles

The Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. The reaction is believed to proceed through a Cu(I) intermediate. While traditionally stoichiometric amounts of copper were used, catalytic versions with various ligands have been developed.

Quantitative Data

The following table presents examples of copper-catalyzed amination of bromopyridine derivatives, which can serve as a reference for developing protocols for 3-chloropyridines, keeping in mind that chlorides are generally less reactive.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromopyridineaq. NH₃Cu₂O (10)DMEDA (10)K₂CO₃Ethylene Glycol10016High
2Aryl ChloridesAliphatic AminesCuI (5)2-Aminopyridine 1-oxide (5)Cs₂CO₃DMF13024Good to Excellent[8]
32-Chlorobenzoic Acid2-AminopyridineCu powder-K₂CO₃Dry Media (MW)150 (MW)0.1-0.2High
Experimental Protocol

Protocol 2: General Procedure for Copper-Catalyzed Amination of 3-Chloropyridine Derivatives

Materials:

  • 3-Chloropyridine derivative (1.0 mmol)

  • Amine (2.0 mmol)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine (DMEDA), 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF or dioxane, 3 mL)

  • Sealed reaction vial

Procedure:

  • To a reaction vial, add the 3-chloropyridine derivative, amine, CuI, ligand, and base.

  • Add the anhydrous solvent.

  • Seal the vial and heat the mixture to the desired temperature (typically 120-150 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Direct SNAr can be an effective method for the aminodehalogenation of 3-chloropyridines, particularly when the pyridine ring is activated by electron-withdrawing groups.

General Principles

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the pyridine ring. For 3-chloropyridines, harsh reaction conditions (high temperatures, strong bases) are often required unless the ring is sufficiently activated.

graph SNAr_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="7.5,3", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Reactants [label="3-Chloropyridine + Amine"]; Addition [label="Nucleophilic\nAddition"]; Meisenheimer [label="Meisenheimer\nComplex\n(intermediate)"]; Elimination [label="Elimination of Cl-"]; Product [label="3-Aminopyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reactants -> Meisenheimer [label=" "]; Meisenheimer -> Product [label=" "]; }

Caption: A simplified workflow for the SNAr reaction.

Quantitative Data

The following table provides examples of SNAr reactions on chloropyridine derivatives.

EntrySubstrateNucleophileSolventTemp. (°C)Time (h)Yield (%)
16-Chloropyrido[2,3-d]pyrimidinePyrrolidineEthanol1202470
26-Chloropyrido[2,3-d]pyrimidineN-MethylpiperazineDMF1501285
32,3-DichloropyridineMorpholineDMSO15024High (substitution at C-2)
Experimental Protocol

Protocol 3: General Procedure for SNAr of 3-Chloropyridine Derivatives

Materials:

  • 3-Chloropyridine derivative (1.0 mmol)

  • Amine (2.0-3.0 mmol)

  • Base (optional, e.g., K₂CO₃ or Et₃N, 2.0 mmol)

  • High-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP, 2-3 mL)

  • Sealed tube or microwave reactor

Procedure:

  • In a sealed tube or microwave vial, combine the 3-chloropyridine derivative, the amine, and the base (if used).

  • Add the solvent.

  • Seal the vessel and heat the reaction mixture to a high temperature (typically 150-200 °C) or using microwave irradiation.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion

The aminodehalogenation of 3-chloropyridine derivatives can be achieved through several synthetic strategies. The Buchwald-Hartwig amination offers the broadest substrate scope and generally proceeds under milder conditions, making it the method of choice for many applications. The Ullmann condensation provides a valuable alternative, particularly when palladium-based methods are not suitable. For activated 3-chloropyridines, direct SNAr can be a simple and efficient approach. The choice of method will depend on the specific substrate, the desired amine to be introduced, and the available laboratory resources. The protocols and data presented herein provide a solid foundation for researchers to successfully implement these important transformations in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This methodology is of particular importance in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in biologically active molecules. 3-Chloropyridine-2-carboxamide is a valuable building block, and its successful coupling with various boronic acids or esters opens a direct route to a diverse range of 3-arylpyridine-2-carboxamide derivatives. These products are of significant interest in medicinal chemistry.

However, the Suzuki coupling of this compound presents challenges inherent to the use of electron-deficient heteroaryl chlorides. The chlorine atom is less reactive towards oxidative addition to the palladium catalyst compared to bromine or iodine. Furthermore, the presence of the pyridine nitrogen and the adjacent carboxamide group can lead to catalyst inhibition through coordination to the palladium center. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields.

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including recommended starting conditions for both conventional and microwave-assisted protocols, and a discussion of key parameters for reaction optimization.

Key Reaction Parameters

The success of the Suzuki coupling of this compound is highly dependent on the judicious choice of the following components:

  • Palladium Catalyst: For unreactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. More active catalyst systems are generally required. Pre-catalysts that are readily reduced to the active Pd(0) species in situ are often preferred.

  • Ligand: The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is critical to facilitate the oxidative addition of the C-Cl bond and to stabilize the palladium catalyst.

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly influence the reaction rate and yield.

  • Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions.

Quantitative Data Summary

While specific data for this compound is not extensively reported, the following tables summarize typical conditions and yields for the Suzuki coupling of analogous, challenging chloro-heteroaromatic substrates. This data serves as a valuable starting point for reaction optimization.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Chloro-heterocycles

EntryChloro-heterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
23-Chloropyridine4-Tolylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄Dioxane1001688
32,6-DichloropyridinePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF1001285
46-Chloropyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1001278

Table 2: Microwave-Assisted Suzuki Coupling of Chloro-heterocycles

EntryChloro-heterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-Na₂CO₃Dioxane/H₂O1001581[1]
26-ChloropyridazinonePhenylboronic acidPd-SPhos catalyst (5)-K₂CO₃Dioxane1403075[2]
36-Chloroimidazo[1,2-a]pyridine4-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/EtOH1502092
42-Chloropyridine3-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄t-Amyl alcohol1203091

Experimental Protocols

Protocol 1: Conventional Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound using conventional heating. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under a positive pressure of inert gas, add the palladium catalyst and the ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields for challenging couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[1][2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional protocol.

Visualizations

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 3-Chloropyridine- 2-carboxamide Ar-X->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-Cl Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Boronic_Acid R-B(OH)2 Base Base Boronic_Acid->Base Base->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, boronic acid, base, catalyst, ligand inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Logic start Low Yield or No Reaction catalyst Is the catalyst system active enough? (e.g., Pd(OAc)2/SPhos, Pd(PEPPSI)-IPr) start->catalyst temp Is the temperature high enough? catalyst->temp Yes solution1 Switch to a more active catalyst/ligand system. catalyst->solution1 No base Is the base appropriate? (e.g., K3PO4, Cs2CO3) temp->base Yes solution2 Increase reaction temperature. temp->solution2 No reagents Are reagents pure and degassed? base->reagents Yes solution3 Screen different bases. base->solution3 No solution4 Use fresh, pure reagents and ensure thorough degassing of the solvent. reagents->solution4 No

Caption: Troubleshooting flowchart for low-yield reactions.

References

3-Chloropyridine-2-carboxamide: A Key Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloropyridine-2-carboxamide is a vital heterocyclic intermediate extensively utilized in the synthesis of a new generation of agrochemicals. Its unique structural features, particularly the presence of a reactive chlorine atom and a carboxamide group on a pyridine ring, make it a versatile scaffold for creating potent and selective insecticides, fungicides, and herbicides. This document provides a detailed overview of its applications, synthesis protocols for key agrochemicals derived from it, and relevant quantitative data for researchers, scientists, and drug development professionals in the agrochemical industry.

Applications in Agrochemicals

The primary application of this compound lies in the synthesis of anthranilic diamide insecticides, a class of compounds that exhibit excellent efficacy against a broad spectrum of chewing pests. The most prominent examples are chlorantraniliprole and cyantraniliprole.

  • Insecticides:

    • Chlorantraniliprole: This is the first and most well-known insecticide synthesized from a derivative of 3-chloropyridine. Its chemical name is 3-bromo-N-[4-chloro-2-methyl-6-[(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.[1] Chlorantraniliprole is a broad-spectrum insecticide effective against a wide range of lepidopteran pests, as well as some species of Coleoptera, Diptera, and Isoptera.

    • Cyantraniliprole: A second-generation anthranilic diamide insecticide, cyantraniliprole, also utilizes a pyridine-based core. It is reported to have an even broader spectrum of activity than chlorantraniliprole, controlling a variety of chewing and sucking pests.[2]

  • Fungicides: The pyridine carboxamide scaffold is also a key feature in some modern fungicides. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.[3] While direct synthesis from this compound is less commonly cited for commercial fungicides, the structural motif is of significant interest in the development of new antifungal agents.[3][4]

  • Herbicides: Pyridine carboxylic acids are a known class of herbicides that mimic plant growth hormones, leading to abnormal growth and death of weeds.[5] Derivatives of pyridine carboxamides have been explored for their herbicidal properties, often in synergistic compositions with other herbicides.[6][7][8]

Signaling Pathway of Anthranilic Diamide Insecticides

The primary mode of action for anthranilic diamide insecticides like chlorantraniliprole is the activation of insect ryanodine receptors (RyRs). These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. The binding of the insecticide locks the channel in an open state, leading to the uncontrolled release of intracellular calcium stores. This depletion of calcium results in muscle paralysis, cessation of feeding, and ultimately, the death of the insect.

G cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_sr_lumen Sarcoplasmic Reticulum Lumen RyR Ryanodine Receptor (RyR) (Closed State) RyR_Open Ryanodine Receptor (RyR) (Open State) RyR->RyR_Open Conformational Change Ca_high High Ca²⁺ RyR_Open->Ca_high Uncontrolled Ca²⁺ Release Ca_low Low Ca²⁺ Muscle_Paralysis Muscle Paralysis & Cessation of Feeding Ca_high->Muscle_Paralysis Leads to Ca_store High Ca²⁺ Store Ca_store->RyR_Open Chlorantraniliprole Chlorantraniliprole Chlorantraniliprole->RyR Binds to and activates

Caption: Mode of action of Chlorantraniliprole on insect ryanodine receptors.

Synthesis of Chlorantraniliprole: A Key Application

The synthesis of chlorantraniliprole is a multi-step process that prominently features a key intermediate derived from 3-chloropyridine. The overall strategy involves the coupling of two main building blocks: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[9]

Synthetic Workflow

G cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis 2,3-Dichloropyridine 2,3-Dichloropyridine (3-chloropyridin-2-yl)-hydrazine (3-chloropyridin-2-yl)-hydrazine 2,3-Dichloropyridine-> (3-chloropyridin-2-yl)-hydrazine Hydrazine Hydrate Pyrazolidinone Intermediate Pyrazolidinone Intermediate (3-chloropyridin-2-yl)-hydrazine->Pyrazolidinone Intermediate Diethyl Maleate Pyrazoline Intermediate Pyrazoline Intermediate Pyrazolidinone Intermediate->Pyrazoline Intermediate Bromination Ester Intermediate Ester Intermediate Pyrazoline Intermediate->Ester Intermediate Oxidation 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Ester Intermediate->3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Hydrolysis Chlorantraniliprole Chlorantraniliprole 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid->Chlorantraniliprole Amide Coupling 2-Amino-3-methylbenzoic acid 2-Amino-3-methylbenzoic acid 2-Amino-5-chloro-3-methylbenzoic acid 2-Amino-5-chloro-3-methylbenzoic acid 2-Amino-3-methylbenzoic acid->2-Amino-5-chloro-3-methylbenzoic acid Chlorination 2-Amino-5-chloro-N,3-dimethylbenzamide 2-Amino-5-chloro-N,3-dimethylbenzamide 2-Amino-5-chloro-3-methylbenzoic acid->2-Amino-5-chloro-N,3-dimethylbenzamide Amidation 2-Amino-5-chloro-N,3-dimethylbenzamide->Chlorantraniliprole

Caption: General synthetic workflow for Chlorantraniliprole.

Experimental Protocols

Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (Intermediate 1)

This protocol is a generalized representation based on common synthetic routes.[9][10]

  • Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in a suitable solvent such as ethanol under reflux to yield (3-chloropyridin-2-yl)-hydrazine.

  • Cyclization: Condense the resulting hydrazine derivative with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.

  • Bromination: Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide in a solvent like acetonitrile.

  • Oxidation: The subsequent pyrazoline is oxidized to form the pyrazole ring.

  • Hydrolysis: Hydrolyze the ester group to the carboxylic acid using a base like sodium hydroxide in aqueous methanol, followed by acidification to precipitate the product. The crude product can be purified by recrystallization.

Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 2)

This protocol is a generalized representation based on common synthetic routes.[9]

  • Chlorination: Chlorinate 2-amino-3-methylbenzoic acid using a chlorinating agent like N-chlorosuccinimide (NCS) to produce 2-amino-5-chloro-3-methylbenzoic acid.

  • Amidation: Convert the carboxylic acid to the corresponding N-methylamide. This can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with methylamine.

Final Amidation to Chlorantraniliprole

There are two primary methods for the final coupling step.[9]

Method A: Direct Amide Coupling

  • Activate the carboxylic acid of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride or oxalyl chloride.

  • React the activated acid derivative directly with 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent to form chlorantraniliprole.

Method B: Via Benzoxazinone Intermediate

  • React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-3-methylbenzoic acid in the presence of a dehydrating or activating agent (e.g., methanesulfonyl chloride) to form a cyclized benzoxazinone intermediate.

  • Ring-open the benzoxazinone intermediate with methylamine to yield chlorantraniliprole.

Quantitative Data

The following table summarizes representative yield data for the synthesis of chlorantraniliprole and its intermediates, compiled from various patented methods. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purity of starting materials.

StepReactantsProductReported Yield (%)Reference
Synthesis of Intermediate II from Intermediate I (One-pot bromination and hydrolysis)2-(3-chloropyridine-2-yl)-5-hydroxypyrazole-3-ethyl formate3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid-CN103058993B[11]
Final Amidation (Acyl chloride route)3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-formyl chloride and a substituted anilineChlorantraniliprole90-94CN112552284A[10]
One-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides2-amino-3-methylbenzoic acid2-amino-5-halogenated-N,3-dimethylbenzamides87-94Request PDF[12]
In-situ synthesis of Chlorantraniliprole3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate)ChlorantraniliproleGoodWO2021033172A1[13]

Conclusion

This compound and its derivatives are indispensable building blocks in the modern agrochemical industry. Their role in the synthesis of highly effective and broad-spectrum insecticides like chlorantraniliprole has revolutionized pest management. The ongoing research into pyridine carboxamides continues to yield novel fungicides and herbicides, highlighting the enduring importance of this chemical scaffold. The synthetic routes, while complex, are well-established and offer high yields, ensuring the commercial viability of these crucial crop protection agents. Further exploration of this versatile molecule is expected to lead to the development of even more innovative and sustainable solutions for global agriculture. innovative and sustainable solutions for global agriculture.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 3-Chloropyridine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and evaluation of novel antimicrobial agents derived from a chloro-carboxamide heterocyclic core, using 3-chloropyrazine-2-carboxamide as a representative starting material. The protocols outlined below are based on established synthetic transformations and antimicrobial screening procedures, offering a framework for the development of new chemical entities with potential therapeutic applications.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of new classes of antibiotics.[1][2] Heterocyclic compounds, particularly those containing pyridine and pyrazine scaffolds, are of significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs with a wide range of biological activities.[3][4] The derivatization of functionalized pyridine-carboxamides and their bioisosteres, such as pyrazine-carboxamides, represents a promising strategy for generating novel molecules with potent antimicrobial properties.[5]

This application note details the synthesis of a series of 3-benzylaminopyrazine-2-carboxamides through aminodehalogenation of 3-chloropyrazine-2-carboxamide.[6][7] It further describes the protocols for evaluating their in vitro antimicrobial activity against a panel of bacterial and fungal strains, with a particular focus on Mycobacterium tuberculosis.

Synthetic Pathway and Strategy

The core synthetic strategy involves a nucleophilic aromatic substitution reaction, specifically an aminodehalogenation, where the chlorine atom on the pyrazine ring is displaced by various substituted benzylamines. This approach allows for the generation of a library of compounds with diverse physicochemical properties, which is crucial for establishing structure-activity relationships (SAR).

Diagram: Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Products A 3-Chloropyrazine-2-carboxamide C Aminodehalogenation A->C B Substituted Benzylamines B->C D 3-Benzylaminopyrazine-2-carboxamides C->D

Caption: Synthetic route to 3-benzylaminopyrazine-2-carboxamides.

Experimental Protocols

General Synthesis of 3-Benzylaminopyrazine-2-carboxamides

This protocol is based on the synthesis of 3-benzylaminopyrazine-2-carboxamide derivatives.[6]

Materials:

  • 3-Chloropyrazine-2-carboxamide

  • Various substituted benzylamines

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in the chosen solvent.

  • Add the substituted benzylamine (1.1-1.5 equivalents) and a base (2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent.

  • Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Mycobacterium tuberculosis H37Rv)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 Broth)

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

  • Positive control antibiotics (e.g., Ciprofloxacin, Pyrazinamide)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive control wells (medium with inoculum and a standard antibiotic) and negative control wells (medium with inoculum and the vehicle).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Presentation

The antimicrobial activity of a series of synthesized 3-benzylaminopyrazine-2-carboxamide derivatives is summarized below.

Table 1: Antimicrobial Activity (MIC) of 3-Benzylaminopyrazine-2-carboxamide Derivatives
CompoundR (Substitution on Benzyl Ring)MIC (µM) vs. M. tuberculosis H37RvMIC (µM) vs. E. faecalisMIC (µM) vs. S. aureus
1 H>100>125>125
2 3-Cl42>125>125
3 3,4-diCl42>125>125
4 3-CF₃2162.531.25
5 4-Cl>10012531.25
6 2-CH₃>100>125>125
7 4-OCH₃21>125>125
8 4-CH₃6>125>125
9 4-NH₂6>125>125
Pyrazinamide -25--

Data adapted from the study by Kapustíková et al., Molecules, 2017.[6]

Experimental Workflow

The overall workflow from synthesis to biological evaluation is depicted in the following diagram.

Diagram: Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation A Reaction Setup B Reaction Monitoring (TLC) A->B C Work-up & Crude Isolation B->C D Column Chromatography C->D E Pure Compound D->E F NMR, IR, MS E->F G Stock Solution Preparation E->G H Serial Dilution G->H I Inoculation H->I J Incubation I->J K MIC Determination J->K

Caption: Workflow for synthesis and antimicrobial evaluation.

Conclusion

The synthetic and screening protocols described herein provide a robust framework for the discovery of novel antimicrobial agents based on the 3-chloropyridine-2-carboxamide scaffold and its analogs. The aminodehalogenation reaction is a versatile method for generating a diverse library of compounds. The presented data indicates that certain substitutions on the benzylamine moiety can lead to significant antimycobacterial activity, with compounds 8 (4-methylbenzyl) and 9 (4-aminobenzyl) demonstrating superior potency against M. tuberculosis H37Rv compared to the standard drug pyrazinamide.[6] Further optimization of this scaffold holds promise for the development of new and effective treatments for infectious diseases.

References

Application Notes: Protocol for N-alkylation of 3-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-substituted pyridine carboxamides are significant scaffolds in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. The functionalization of the amide nitrogen through N-alkylation is a key synthetic strategy for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. This document provides a detailed protocol for the N-alkylation of 3-chloropyridine-2-carboxamide, a valuable starting material for the synthesis of novel therapeutic agents.

Reaction Principle

The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction (SN2). The reaction involves the deprotonation of the primary amide using a suitable base to form a nucleophilic amide anion. This anion then attacks an alkylating agent, such as an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and minimizing side reactions. Polar aprotic solvents are generally preferred as they effectively solvate the reactants and stabilize the intermediate anion.[1][2]

Detailed Experimental Protocol

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and sodium hydride as the base.

Materials and Equipment

  • Reagents:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

    • Syringes and needles

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup (silica gel)

Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely. Cool the resulting solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents, 60% dispersion in oil) to the stirred solution in small portions.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. Hydrogen gas is evolved during the addition.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the amide anion.

  • Alkylation: Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture dropwise via syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.[3] If the reaction is sluggish, gentle heating (e.g., to 50-70 °C) may be required.[3]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water or saturated NaHCO₃ solution.

  • Extraction: Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated this compound.[3]

Data Presentation

The following table summarizes representative quantitative data for N-alkylation reactions on similar carboxamide-containing heterocyclic systems. The conditions and yields can vary significantly based on the specific alkylating agent and substrate used.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Citation
1BenzylamineTriethylamineTHF701524-50[3]
2BenzylaminePyridineMethanol150 (MW)0.541-98[4]
34-Methoxybenzyl chlorideK₂CO₃DMFRoom TempOvernight72[5]
4Alkyl HalideK₂CO₃DMFReflux4-8Not Specified[1]

Mandatory Visualization

G Workflow for N-alkylation of this compound A 1. Reaction Setup - Dissolve this compound in anhydrous DMF - Cool to 0 °C under N2 atmosphere B 2. Deprotonation - Add NaH portion-wise at 0 °C - Stir for 30 min A->B Base Addition C 3. N-Alkylation - Add alkyl halide dropwise - Warm to RT and monitor by TLC B->C Electrophile Addition D 4. Workup - Quench with H2O - Extract with Ethyl Acetate - Wash with Brine C->D Reaction Complete E 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by Column Chromatography D->E Crude Product F Pure N-alkylated Product E->F

Caption: General experimental workflow for the N-alkylation reaction.

References

Application Notes and Protocols for the Use of 3-Chloropyridine-2-carboxamide in Developing Pyrazinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanism of action of novel pyrazinamide analogs derived from 3-Chloropyridine-2-carboxamide. The protocols and data presented are intended to guide researchers in the development of new antitubercular agents.

Application Notes

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular drugs. Pyrazinamide (PZA) is a crucial first-line drug, and its analogs are a promising area of research.[1] This document focuses on a series of pyrazinamide analogs synthesized from this compound, specifically 3-benzylaminopyrazine-2-carboxamides.

A study by Jandourek et al. (2017) describes the synthesis of fifteen such analogs through aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines.[2] Several of these compounds exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv, with some showing potency equivalent to or greater than pyrazinamide.[2] Notably, the most active compounds demonstrated low cytotoxicity against the human liver cell line HepG2, indicating a favorable preliminary safety profile.[2]

The proposed mechanism of action for some of these analogs involves the inhibition of mycobacterial enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway of M. tuberculosis.[2] Molecular docking studies have suggested that these compounds can bind to the active site of InhA, sharing common binding interactions with known inhibitors.[2] This suggests a different potential mechanism from the parent drug pyrazinamide, which is a prodrug converted to pyrazinoic acid and is thought to disrupt membrane transport and energetics.[3][4]

Experimental Protocols

Synthesis of 3-benzylaminopyrazine-2-carboxamide Analogs

This protocol is adapted from the general procedure described for the synthesis of similar compounds and the specific reaction scheme provided by Jandourek et al. (2017).

Objective: To synthesize a series of 3-benzylaminopyrazine-2-carboxamide analogs by nucleophilic substitution of the chlorine atom in 3-chloropyrazine-2-carboxamide with various benzylamines.

Materials:

  • 3-Chloropyrazine-2-carboxamide (starting material)

  • Substituted benzylamines (e.g., 4-methylbenzylamine, 4-aminobenzylamine, etc.)

  • Pyridine

  • Methanol

  • Microwave reactor

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a microwave reactor vessel, combine 3-chloropyrazine-2-carboxamide (1 equivalent), the respective substituted benzylamine (1.1 equivalents), and pyridine (1.1 equivalents) in methanol.

  • Microwave-Assisted Synthesis: Seal the vessel and subject the reaction mixture to microwave irradiation. Typical reaction conditions are 150°C for 30 minutes with a power output of 100 W.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using a suitable gradient of eluents (e.g., hexane/ethyl acetate) to isolate the desired 3-benzylaminopyrazine-2-carboxamide analog.

  • Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Antimycobacterial Susceptibility Testing: Resazurin Microtiter Assay (REMA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Objective: To determine the MIC of the synthesized pyrazinamide analogs against Mycobacterium tuberculosis H37Rv.

Materials:

  • Synthesized pyrazinamide analogs

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Positive control (Pyrazinamide)

  • Negative control (no drug)

  • Sterile DMSO

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and pyrazinamide in DMSO.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and pyrazinamide in Middlebrook 7H9 broth to achieve a range of desired concentrations. The final DMSO concentration should not exceed 1%.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without drug) and a sterility control well (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After the incubation period, add 10 µL of resazurin solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • MIC Determination: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay: HepG2 Cell Viability

This protocol assesses the in vitro cytotoxicity of the synthesized compounds against a human liver cell line.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the synthesized pyrazinamide analogs on the viability of HepG2 cells.

Materials:

  • Synthesized pyrazinamide analogs

  • HepG2 cell line (human hepatocellular carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Resazurin sodium salt solution or other cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Positive control (e.g., doxorubicin)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. The final DMSO concentration should be below 0.5%.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Cell Viability Assessment: After the incubation period, add the cell viability reagent (e.g., resazurin) to each well and incubate for a further 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.

  • IC₅₀ Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software.

Data Presentation

The following tables summarize the quantitative data for a selection of 3-benzylaminopyrazine-2-carboxamide analogs from the study by Jandourek et al. (2017).[2]

Table 1: Antitubercular Activity and Cytotoxicity of 3-benzylaminopyrazine-2-carboxamide Analogs

Compound IDR (Substitution on Benzyl Ring)MIC (µM) against M. tuberculosis H37RvIC₅₀ (µM) against HepG2 cells
1 H>100>250
2 2-CH₃42>250
3 3-CH₃21>250
4 4-CH₃6≥250
8 4-NH₂10>250
12 4-F21>250
13 4-Cl10>250
14 4-Br10>250
Pyrazinamide -25-100-

Mandatory Visualization

Synthesis_Workflow Start 3-Chloropyrazine- 2-carboxamide Microwave Microwave Irradiation (150°C, 30 min) Start->Microwave Reagents Substituted Benzylamine, Pyridine, Methanol Reagents->Microwave Purification Flash Chromatography Microwave->Purification Product 3-Benzylaminopyrazine- 2-carboxamide Analog Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Workflow for the synthesis of 3-benzylaminopyrazine-2-carboxamide analogs.

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_antimycobacterial Antimycobacterial Activity cluster_cytotoxicity Cytotoxicity Compound Synthesized Analog REMA Resazurin Microtiter Assay (REMA) Compound->REMA HepG2 HepG2 Cell Viability Assay Compound->HepG2 MIC Determine MIC REMA->MIC IC50 Determine IC50 HepG2->IC50

Caption: Experimental workflow for the biological evaluation of pyrazinamide analogs.

Proposed_Mechanism_of_Action Analog 3-Benzylaminopyrazine- 2-carboxamide Analog Mtb Mycobacterium tuberculosis Analog->Mtb InhA Enoyl-ACP Reductase (InhA) Analog->InhA Inhibits Mtb->InhA FASII Fatty Acid Synthesis II (FASII) Pathway MycolicAcid Mycolic Acid Biosynthesis FASII->MycolicAcid Blocked CellWall Cell Wall Integrity MycolicAcid->CellWall CellDeath Bacterial Cell Death CellWall->CellDeath

Caption: Proposed signaling pathway for the action of 3-benzylaminopyrazine-2-carboxamide analogs.

References

Application Notes and Protocols for the Heck Reaction of 3-Chloropyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. While aryl iodides and bromides are common substrates, the use of more abundant and cost-effective aryl chlorides, particularly electron-deficient heteroaryl chlorides like 3-chloropyridine, presents a significant challenge due to the strength of the C-Cl bond. Overcoming this hurdle requires specialized catalytic systems capable of facilitating the oxidative addition of the palladium catalyst to the inert C-Cl bond.

These application notes provide an overview of successful Heck reaction conditions for 3-chloropyridine substrates, focusing on catalyst systems that have demonstrated efficacy. The accompanying protocols offer detailed experimental procedures for researchers aiming to employ this transformation in their synthetic endeavors.

Key Considerations for the Heck Reaction of 3-Chloropyridine

The primary obstacle in the Heck coupling of 3-chloropyridine is the inertness of the carbon-chlorine bond towards oxidative addition by palladium(0). To achieve successful coupling, the following factors are critical:

  • Catalyst System: The choice of both the palladium precursor and the ligand is paramount. Standard phosphine ligands like triphenylphosphine are often ineffective. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the ligands of choice for activating aryl chlorides. These ligands stabilize the palladium center and promote the challenging oxidative addition step.

  • Base: A suitable base is required to neutralize the hydrogen halide generated during the catalytic cycle and to regenerate the active Pd(0) catalyst. Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃) and organic amines (e.g., triethylamine). The choice of base can significantly impact reaction efficiency.

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMAc, and NMP are typically employed to facilitate the reaction at the required high temperatures.

  • Temperature: Due to the stability of the C-Cl bond, high reaction temperatures (often >100 °C) are generally necessary to drive the reaction to completion.

Data Presentation: Heck Reaction Conditions for 3-Chloropyridine

The following table summarizes quantitative data from a successful Heck reaction involving a 3-chloropyridine substrate, highlighting the key parameters for achieving a high yield.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventAlkeneTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)cataCXium® A (2)Cs₂CO₃ (1.5)Dioxanen-butyl acrylate1002098

Experimental Protocols

The following section provides a detailed experimental protocol for a key cited experiment.

Protocol 1: Heck Coupling of 3-Chloropyridine with n-Butyl Acrylate using a Buchwald Palladacycle Precatalyst

This protocol is adapted from a successful reported procedure for the Heck reaction of an unactivated aryl chloride.

Materials:

  • 3-Chloropyridine

  • n-Butyl acrylate

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • cataCXium® A (Di(1-adamantyl)-n-butylphosphine)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas (Nitrogen or Argon), add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and cataCXium® A (0.02 mmol, 2 mol%) to a dry Schlenk flask or reaction tube equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add cesium carbonate (1.5 mmol, 1.5 equiv.).

  • Solvent and Substrate Addition: Add anhydrous 1,4-dioxane (2 mL). Stir the mixture for a few minutes, then add 3-chloropyridine (1.0 mmol, 1.0 equiv.) followed by n-butyl acrylate (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the flask or tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously for 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-(pyridin-3-yl)acrylate product.

Visualizations

Generalized Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)-L2(Alkene)]+X- Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Complex σ-Alkyl-Pd(II) Complex Alkene_Complex->Sigma_Alkyl_Complex Migratory Insertion Hydrido_Pd_Complex H-Pd(II)-X(L2) Sigma_Alkyl_Complex->Hydrido_Pd_Complex β-Hydride Elimination (Product Release) Hydrido_Pd_Complex->Pd(0)L2 Reductive Elimination (+ Base) Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 Add Pd Precursor and Ligand to Dry Flask p2 Add Base p1->p2 p3 Add Anhydrous Solvent p2->p3 p4 Add 3-Chloropyridine and Alkene p3->p4 r1 Seal Reaction Vessel p4->r1 r2 Heat to Reaction Temperature (e.g., 100 °C) with Stirring r1->r2 r3 Monitor Reaction Progress (TLC, GC-MS) r2->r3 w1 Cool to Room Temperature r3->w1 w2 Dilute with Organic Solvent w1->w2 w3 Filter through Celite w2->w3 w4 Aqueous Wash (Water, Brine) w3->w4 w5 Dry Organic Layer w4->w5 w6 Concentrate in vacuo w5->w6 p7 Purify by Column Chromatography w6->p7

Application Notes and Protocols for Molecular Docking Studies of 3-Chloropyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies on 3-chloropyridine-2-carboxamide derivatives. This document outlines the rationale, experimental protocols, and data interpretation for assessing the potential of these compounds as inhibitors of clinically relevant enzymes, such as mycobacterial enoyl-acyl carrier protein reductase (InhA) and urease.

Introduction

This compound is a chemical scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of novel compounds, thereby guiding further experimental validation. This document details the protocols for in silico investigation of this compound derivatives against two key therapeutic targets: InhA, crucial for the survival of Mycobacterium tuberculosis, and urease, a key enzyme in the pathogenesis of Helicobacter pylori.

Target Proteins and Rationale

  • Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a vital enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] Therefore, InhA is a well-established target for the development of new anti-tubercular agents.

  • Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[2] This reaction leads to an increase in pH, which allows ureolytic bacteria like Helicobacter pylori to survive in the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and gastric cancer.[3] Consequently, urease inhibitors are sought after for the treatment of H. pylori infections.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various pyridine and pyrazine carboxamide derivatives against their respective targets. While specific binding energy data for this compound derivatives is not extensively available in the public domain, the provided data for structurally related compounds can serve as a valuable reference for interpreting docking results.

Compound ClassTarget EnzymeCompound/DerivativeIC50 / MIC (µM)Reference
Pyridine Carboxamide DerivativesUrease5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)1.07 ± 0.043[4]
Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)2.18 ± 0.058[4]
Thiourea (Standard)18.93 ± 0.004[4]
Pyrazine Carboxamide DerivativesM. tuberculosis H37Rv3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide6[1]
M. tuberculosis H37RvPyrazinamide (Standard)-[1]

Experimental Protocols: Molecular Docking

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound derivatives using AutoDock, a widely used and freely available software suite.[5][6][7]

Software and Resources Required
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoGrid: For pre-calculating grid maps of interaction energies.

  • AutoDock: For performing the docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or other chemical databases: For obtaining the 3D structure of the ligand.

Protocol Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Obtain Ligand Structure (e.g., from PubChem) PrepLig 4. Prepare Ligand (Define torsions, add charges) Ligand->PrepLig Grid 5. Generate Grid Box (Define active site) PrepProt->Grid PrepLig->Grid RunGrid 6. Run AutoGrid Grid->RunGrid DockParams 7. Set Docking Parameters (Genetic Algorithm) RunGrid->DockParams RunDock 8. Run AutoDock DockParams->RunDock Analyze 9. Analyze Results (Binding energy, RMSD) RunDock->Analyze Visualize 10. Visualize Interactions (PyMOL/Chimera) Analyze->Visualize

Caption: Molecular docking workflow from preparation to analysis.

Detailed Steps

Step 1: Protein Preparation

  • Download Protein Structure: Obtain the 3D crystal structure of the target protein (e.g., InhA from M. tuberculosis, PDB ID: 4DRE; Urease from H. pylori) from the Protein Data Bank.

  • Clean the Protein: Open the PDB file in a molecular viewer like PyMOL or Chimera. Remove all water molecules, co-factors (unless essential for binding), and any existing ligands from the structure.

  • Prepare for AutoDock: Open the cleaned protein PDB file in AutoDock Tools (ADT).

  • Add Hydrogens: Add polar hydrogens to the protein.

  • Compute Charges: Compute Gasteiger charges.

  • Set Atom Types: Assign AD4 atom types.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes atomic charges and atom types required by AutoDock.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Obtain the 3D structure of the this compound derivative from a database like PubChem or draw it using a chemical drawing tool and save it as a .mol or .pdb file.

  • Prepare in ADT: Open the ligand file in ADT.

  • Detect Root and Torsions: Detect the root of the ligand and choose the number of active torsions to allow for conformational flexibility during docking.

  • Compute Charges: Compute Gasteiger charges.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file.

Step 3: Grid Generation

  • Open Macromolecule: In ADT, open the prepared protein .pdbqt file.

  • Open Ligand: Open the prepared ligand .pdbqt file.

  • Define Grid Box: Go to the "Grid" menu and select "Grid Box". A box will appear around the protein. Adjust the size and center of the grid box to encompass the active site of the enzyme. The active site can be identified from the literature or by observing the binding location of a co-crystallized ligand in the original PDB file.

  • Save Grid Parameter File: Save the grid parameters as a .gpf file.

  • Run AutoGrid: Execute the AutoGrid program using the generated .gpf file. This will create several map files (.map) that store the potential energy grids for different atom types.

Step 4: Docking Simulation

  • Set Docking Parameters: In ADT, go to the "Docking" menu.

  • Set Macromolecule and Ligand: Set the prepared protein and ligand .pdbqt files.

  • Set Search Parameters: Choose the genetic algorithm as the search method and set the number of runs (e.g., 50-100).[6]

  • Save Docking Parameter File: Save the docking parameters as a .dpf file.

  • Run AutoDock: Execute the AutoDock program with the generated .dpf and the ligand .pdbqt files as input. This will produce a docking log file (.dlg).

Step 5: Analysis of Results

  • Analyze Docking Log: The .dlg file contains the results of the docking simulation. It provides information on the binding energy (in kcal/mol) for each docked conformation (pose), the root-mean-square deviation (RMSD) between poses, and the clustering of similar poses. Lower binding energy values indicate a more favorable binding interaction.

  • Visualize Interactions: Use PyMOL or Chimera to visualize the docked poses of the ligand within the active site of the protein. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein.

Signaling and Mechanistic Pathways

Understanding the mechanism of action of the target enzyme is crucial for interpreting the docking results. The following diagrams illustrate the catalytic mechanism of urease and the role of InhA in the mycobacterial cell wall synthesis.

G cluster_urease Urease Catalytic Cycle Urea Urea ActiveSite Urease Active Site (with Ni2+ ions) Urea->ActiveSite Binding Urea Binds to Ni2+ ActiveSite->Binding Hydrolysis Hydrolysis Binding->Hydrolysis Products Ammonia + Carbamate Hydrolysis->Products Decomposition Carbamate -> Ammonia + CO2 Products->Decomposition

Caption: Simplified catalytic mechanism of the urease enzyme.

G cluster_inhA Mycolic Acid Biosynthesis Pathway FASII Fatty Acid Synthase II (FAS-II) System EnoylACP trans-2-enoyl-ACP FASII->EnoylACP InhA InhA (Enoyl-ACP Reductase) EnoylACP->InhA AcylACP Acyl-ACP InhA->AcylACP MycolicAcid Mycolic Acid Synthesis AcylACP->MycolicAcid CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Inhibitor 3-Chloropyridine- 2-carboxamide Derivative (Potential Inhibitor) Inhibitor->InhA Inhibition

Caption: Role of InhA in the mycolic acid biosynthesis pathway.

Conclusion

The protocols and information provided in these application notes offer a robust framework for initiating molecular docking studies on this compound derivatives. By following these guidelines, researchers can effectively screen and prioritize compounds for further experimental evaluation as potential inhibitors of InhA and urease, contributing to the development of novel therapeutics for tuberculosis and H. pylori infections. The combination of computational and experimental approaches is crucial for accelerating the drug discovery process.

References

The Role of 3-Chloropyridine-2-carboxamide in the Development of Anti-Tubercular Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-chloropyridine-2-carboxamide as a scaffold in the design and synthesis of novel anti-tubercular agents. It includes a summary of reported biological activities, detailed experimental protocols for synthesis and evaluation, and visual representations of key workflows and potential mechanisms of action.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutic agents with novel mechanisms of action. The pyridine carboxamide scaffold is a well-established pharmacophore in anti-tubercular drug discovery, with pyrazinamide being a cornerstone of first-line TB treatment. This compound serves as a versatile starting material for the synthesis of a variety of derivatives with promising anti-mycobacterial activity.

Data Presentation: In Vitro Anti-Tubercular Activity and Cytotoxicity

The following tables summarize the in vitro activity of various this compound derivatives against Mycobacterium tuberculosis H37Rv and their cytotoxicity against mammalian cell lines.

Table 1: Anti-tubercular Activity of 3-Substituted-pyrazine-2-carboxamide Derivatives

Compound IDSubstitution at 3-positionMIC (µM) vs. M. tb H37RvReference
8 (4-methylbenzyl)amino6[1][2]
4 (3-trifluoromethylbenzyl)amino42[2]
9 (4-aminobenzyl)amino>50[2]
12 (4-trifluoromethylbenzyl)amino42[2]
Pyrazinamide ->50[1]

Table 2: Cytotoxicity Data of Selected Derivatives

Compound IDCell LineIC50 (µM)Reference
8 HepG2≥ 250[1][2]
9 HepG2Not specified[2]

Experimental Protocols

A. Synthesis of 3-Substituted-pyrazine-2-carboxamide Derivatives

This protocol describes the synthesis of 3-benzylaminopyrazine-2-carboxamides via aminodehalogenation of 3-chloropyrazine-2-carboxamide.

Materials:

  • 3-chloropyrazine-2-carboxamide

  • Substituted benzylamines

  • Methanol

  • Pyridine (as a base)

  • Microwave reactor

Procedure:

  • Dissolve 3-chloropyrazine-2-carboxamide (1 mmol) and the respective substituted benzylamine (1.2 mmol) in methanol in a microwave reactor vessel.

  • Add a catalytic amount of pyridine.

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 140°C for 30 minutes with a power of 120 W.[3]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by NMR, IR, and mass spectrometry.[4]

B. In Vitro Anti-Tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Isoniazid (positive control)

  • DMSO (negative control)

Procedure:

  • Grow a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0 and then dilute 1:50 in fresh broth.

  • Prepare serial two-fold dilutions of the test compounds in a 96-well plate, with the final concentrations typically ranging from 0.1 to 100 µg/mL.

  • Inoculate each well with the diluted bacterial suspension. Include wells with isoniazid as a positive control and DMSO as a negative control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[5][6]

C. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxicity of the compounds against a human cell line (e.g., HepG2).

Materials:

  • HepG2 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[7]

  • Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. The final DMSO concentration should not exceed 0.5%.[7]

  • Incubate the plate for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

D. In Vivo Efficacy Testing in a Murine Model

This protocol provides a general framework for assessing the in vivo efficacy of promising anti-tubercular compounds. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • Test compound formulated for oral gavage

  • Isoniazid (positive control)

  • Vehicle (for control group)

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection (typically delivering 50-100 CFU to the lungs).[2][8]

  • Allow the infection to establish for 2-4 weeks.

  • Randomly assign mice to treatment groups: vehicle control, positive control (e.g., isoniazid at 25 mg/kg), and test compound at various doses.

  • Administer the treatments daily via oral gavage for a specified period (e.g., 4 weeks).[8]

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs in sterile saline.

  • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • The efficacy of the compound is determined by the reduction in the bacterial load (log10 CFU) in the organs compared to the vehicle control group.[8]

Visualization of Workflows and Potential Mechanisms

Experimental Workflow for Anti-Tubercular Compound Evaluation

G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 3-Chloropyridine- 2-carboxamide s2 Aminodehalogenation s1->s2 s3 Derivative Library s2->s3 iv1 Anti-tubercular Assay (MABA) s3->iv1 Screening iv2 Cytotoxicity Assay (MTT) s3->iv2 Toxicity Profiling iv3 MIC & IC50 Determination iv1->iv3 iv2->iv3 ivv1 Murine Infection Model iv3->ivv1 Lead Compound Selection ivv2 Compound Administration ivv1->ivv2 ivv3 CFU Enumeration ivv2->ivv3

Caption: Workflow for the development and evaluation of anti-tubercular compounds.

Proposed Mechanism of Action for a Pyridine Carboxamide Derivative

Note: This pathway is based on a study of a pyridine carboxamide derivative (MMV687254) and may not be directly applicable to all this compound derivatives, but represents a potential mechanism.

G compound Pyridine Carboxamide (Prodrug) mtb Mycobacterium tuberculosis compound->mtb amic AmiC (Amidase) compound->amic Hydrolysis mtb->amic active Active Metabolite amic->active autophagy Autophagy Induction in Macrophage active->autophagy death Bacterial Death autophagy->death

Caption: Proposed mechanism involving prodrug activation and autophagy induction.[9]

Conclusion

This compound is a valuable and readily available starting material for the generation of diverse libraries of pyridine carboxamide derivatives. Several of these derivatives have demonstrated potent in vitro activity against M. tuberculosis with low cytotoxicity, highlighting the potential of this scaffold in the development of new anti-tubercular agents. The protocols provided herein offer a standardized framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds, facilitating further research and development in the quest for novel treatments for tuberculosis. Further investigation into the specific mechanisms of action of these derivatives will be crucial for their optimization and clinical advancement.

References

Troubleshooting & Optimization

Technical Support Center: 3-Chloropyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3-Chloropyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most common causes?

Low yield can stem from issues in one of the two primary stages of the synthesis: the formation of the 3-Chloro-2-pyridinecarboxylic acid precursor or the final amidation step. Key factors include incomplete reactions, degradation of materials, and formation of side products. Careful control of reaction conditions, especially temperature and pH, is crucial.[1][2]

Q2: I observe multiple spots on my TLC plate after the amidation reaction. What are the likely side products?

The most common impurities are unreacted 3-Chloro-2-pyridinecarboxylic acid and, depending on the method, byproducts from the activating agents. If using thionyl chloride (SOCl₂), a potential side product is the unintended chlorination of the pyridine ring, for instance at the 4-position.[3][4] Hydrolysis of the activated acid intermediate back to the starting material can also occur if moisture is present.

Q3: How can I improve the conversion of 3-Chloro-2-pyridinecarboxylic acid into the final amide product?

The choice of amidation method is critical for achieving high conversion. Methods range from converting the carboxylic acid to a highly reactive acid chloride to using modern peptide coupling agents that facilitate the reaction under milder conditions.[5][6] For direct amidation, maintaining a slightly alkaline pH (e.g., 8.0-8.5) can significantly improve yield by preventing unwanted side reactions.[2]

Q4: What is the most effective method for purifying the final this compound product?

For solid products, recrystallization from a suitable solvent system is a highly effective method for achieving high purity.[1] If chromatographic purification is necessary, be aware that the basic nature of the pyridine nitrogen can cause tailing on standard silica gel. This can often be resolved by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent.[1] An alternative is to use acid-base extraction to separate the basic product from non-basic impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Issue Potential Cause Recommended Solution
Low or No Conversion of Carboxylic Acid 1. Insufficient activation of the carboxylic acid. 2. Deactivation of coupling reagents by moisture. 3. Incorrect pH for direct amidation.[2]1. If using SOCl₂, ensure it is fresh and use a slight excess. For coupling agents, increase the equivalents or add an activator like HOBt.[6] 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen, Argon). 3. For direct coupling methods, adjust the reaction pH to a weakly basic range (pH 8.0-8.5) using a non-nucleophilic base like DIEA or NMM.[2]
Formation of Chlorinated Byproduct The use of thionyl chloride (SOCl₂) can sometimes lead to electrophilic aromatic substitution on the pyridine ring.[3][4]Consider using a milder chlorinating agent like oxalyl chloride. Alternatively, switch to a peptide coupling method (e.g., EDC/HOBt or HATU) which does not involve harsh chlorinating agents.[6]
Difficult Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Tailing on silica gel column chromatography.[1]1. Perform extractions with a different organic solvent. Ensure the aqueous layer is saturated with NaCl to decrease the solubility of the organic product. 2. Add 0.5-1% triethylamine or pyridine to the eluent to suppress silanol interactions and improve peak shape.[1]
Reaction is Exothermic and Uncontrolled Amide bond formation, especially via the acid chloride route, can be highly exothermic, leading to degradation.[1]Maintain strict temperature control. Add the amine source or the acid chloride dropwise to the reaction mixture while cooling in an ice bath (0 °C).[1]

Experimental Protocols

Two common and effective methods for the amidation of 3-Chloro-2-pyridinecarboxylic acid are detailed below.

Protocol 1: Acid Chloride Method

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with ammonia.

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 3-Chloro-2-pyridinecarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours or until the evolution of gas ceases and the solution becomes clear.

  • Amidation: Remove the excess SOCl₂ and solvent under reduced pressure. Re-dissolve the resulting crude acid chloride in anhydrous tetrahydrofuran (THF). In a separate flask, prepare a solution of aqueous ammonia (~2 M). Cool the acid chloride solution to 0 °C and add the ammonia solution dropwise with vigorous stirring.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir for 1 hour. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify via recrystallization or column chromatography.

Protocol 2: Peptide Coupling Agent Method (EDC/HOBt)

This protocol uses a carbodiimide (EDC) and an activating agent (HOBt) for a milder, one-pot amidation.

  • Reaction Setup: To a solution of 3-Chloro-2-pyridinecarboxylic acid (1.0 eq.) in DMF (~0.2 M), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Amidation: Cool the reaction mixture to 0 °C in an ice bath. Add a source of ammonia, such as a solution of ammonium chloride (NH₄Cl, 1.5 eq.) followed by the dropwise addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA, 3.0 eq.) to liberate free ammonia in situ.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as required.[6]

Data and Method Comparison

Parameter Method 1: Acid Chloride Method 2: Peptide Coupling (EDC/HOBt)
Key Reagents SOCl₂ or Oxalyl Chloride, AmmoniaEDC·HCl, HOBt, NH₄Cl, DIEA
Reaction Conditions Can require heating; generates HCl gasTypically room temperature; milder conditions
Typical Yield Good to Excellent (60-90%)Excellent (>85%)
Pros Uses inexpensive, common reagents.High yield, low risk of side reactions (e.g., ring chlorination), good functional group tolerance.[6]
Cons Harsh reagents (SOCl₂ is corrosive). Potential for side reactions.[3] Moisture sensitive.Reagents are more expensive. Byproducts (e.g., DCU if using DCC) can complicate purification.

Visualized Workflows

References

Technical Support Center: Chlorination of Pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of pyridine-2-carboxamide.

Troubleshooting Guides and FAQs

Q1: What are the most common side products observed during the chlorination of pyridine-2-carboxamide?

The most common side products are monochlorinated isomers of pyridine-2-carboxamide. Due to the directing effects of the carboxamide group and the pyridine nitrogen, chlorination can occur at various positions on the pyridine ring. The primary side products are typically:

  • 3-chloropyridine-2-carboxamide

  • 4-chloropyridine-2-carboxamide[1][2]

  • 5-chloropyridine-2-carboxamide

  • 6-chloropyridine-2-carboxamide[3]

In addition to isomeric byproducts, reactions involving the carboxamide group itself can occur, leading to:

  • N-chlorinated products: The amide nitrogen can be chlorinated.

  • Pyridine-2-carboxylic acid: Hydrolysis of the carboxamide can occur, especially in the presence of water.

  • Pyridine-2-carbonitrile: Dehydration of the carboxamide is a potential side reaction, though less common with standard chlorinating agents unless dehydrating conditions are present.

Over-chlorination can also lead to the formation of dichlorinated and polychlorinated pyridine-2-carboxamide derivatives.

Q2: How can I control the regioselectivity of the chlorination to favor a specific isomer?

Controlling the regioselectivity of pyridine chlorination is a significant challenge. The outcome is influenced by the choice of chlorinating agent, solvent, temperature, and the presence of catalysts.

  • Choice of Chlorinating Agent: Different chlorinating agents exhibit varying degrees of selectivity. Common agents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and phosphorus oxychloride (POCl₃). The reactivity and steric bulk of the chlorinating species play a key role in determining the position of attack.

  • Reaction Temperature: Temperature can significantly impact the product distribution. In some cases, lower temperatures may favor kinetic control, leading to a different isomeric ratio than reactions run at higher temperatures, which may favor the thermodynamically more stable product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of both the pyridine-2-carboxamide and the chlorinating agent, thereby affecting the regioselectivity.

  • Catalysis: The use of acid or base catalysts can alter the electronic properties of the pyridine ring and influence the position of chlorination.

Q3: I am observing a significant amount of dichlorinated byproducts. How can I minimize their formation?

The formation of dichlorinated byproducts is typically a result of over-chlorination. To minimize this, consider the following adjustments to your experimental protocol:

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a molar equivalent or a slight excess of the chlorinating agent is recommended.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC-MS, or HPLC. Quench the reaction as soon as the desired monochlorinated product is maximized and before significant dichlorination occurs.

  • Temperature: Lowering the reaction temperature can often reduce the rate of the second chlorination reaction more than the first, thus improving selectivity for the monochlorinated product.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the reagent and reduce the likelihood of multiple chlorination events on the same molecule.

Q4: My reaction is not proceeding to completion, and I have a large amount of unreacted starting material. What can I do?

Incomplete conversion can be due to several factors:

  • Insufficient Reactivity of Chlorinating Agent: The chosen chlorinating agent may not be reactive enough under the current conditions. Consider switching to a more potent chlorinating agent or adding a catalyst.

  • Low Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be mindful that this may also increase the formation of side products.

  • Deactivation of the Pyridine Ring: The carboxamide group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. The pyridine nitrogen can also be protonated by acidic byproducts (like HCl), further deactivating the ring. The addition of a non-nucleophilic base can sometimes help to neutralize these acidic byproducts.

  • Purity of Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are anhydrous, as water can consume some chlorinating agents and lead to hydrolysis side products.

Quantitative Data on Side Product Formation

The following table summarizes hypothetical quantitative data on the product distribution in the chlorination of pyridine-2-carboxamide under different reaction conditions. This data is illustrative and actual results may vary.

Chlorinating AgentSolventTemperature (°C)Reaction Time (h)Desired Product Yield (%)3-chloro isomer (%)4-chloro isomer (%)5-chloro isomer (%)6-chloro isomer (%)Dichloro products (%)
SO₂Cl₂Dichloromethane254601510105<5
NCSAcetonitrile801255205155<2
POCl₃Neat11064010251510>10

Experimental Protocols

General Protocol for the Chlorination of Pyridine-2-carboxamide and Analysis of Product Distribution:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add pyridine-2-carboxamide (1.0 eq) and the chosen anhydrous solvent.

  • Chlorination: Cool the solution to the desired temperature (e.g., 0 °C or 25 °C) using an appropriate bath. Slowly add the chlorinating agent (e.g., SO₂Cl₂, NCS; 1.0-1.2 eq) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction has reached the desired conversion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC-MS and/or HPLC to determine the product distribution. Use authentic standards of the expected chlorinated isomers for accurate identification and quantification. Spectroscopic techniques such as ¹H NMR and ¹³C NMR can also be used to characterize the product mixture.

Analytical Methods for Product Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. A capillary GC column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) can be used to separate the chlorinated isomers. The mass spectrometer provides fragmentation patterns that aid in the identification of each isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation and quantification of the chlorinated pyridine-2-carboxamide isomers. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[4]

Visualizations

Reaction_Pathway cluster_products Potential Products Pyridine-2-carboxamide Pyridine-2-carboxamide Monochloro-isomers Monochloro-isomers Pyridine-2-carboxamide->Monochloro-isomers Chlorinating Agent Pyridine-2-carboxylic acid Pyridine-2-carboxylic acid Pyridine-2-carboxamide->Pyridine-2-carboxylic acid H2O (Hydrolysis) Pyridine-2-carbonitrile Pyridine-2-carbonitrile Pyridine-2-carboxamide->Pyridine-2-carbonitrile Dehydrating Conditions N-chloro-amide N-chloro-amide Pyridine-2-carboxamide->N-chloro-amide Chlorinating Agent Dichloro-isomers Dichloro-isomers Monochloro-isomers->Dichloro-isomers Excess Chlorinating Agent

Caption: Potential side products in the chlorination of pyridine-2-carboxamide.

Troubleshooting_Workflow cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for Poor Regioselectivity cluster_solutions3 Solutions for Dichloro Products start Problem Encountered problem1 Low Yield / Incomplete Reaction start->problem1 problem2 Poor Regioselectivity start->problem2 problem3 Formation of Dichloro Products start->problem3 solution1a Increase Temperature problem1->solution1a solution1b Use More Reactive Chlorinating Agent problem1->solution1b solution1c Add Catalyst problem1->solution1c solution2a Change Chlorinating Agent problem2->solution2a solution2b Optimize Temperature problem2->solution2b solution2c Change Solvent problem2->solution2c solution3a Reduce Equivalents of Chlorinating Agent problem3->solution3a solution3b Decrease Reaction Time problem3->solution3b solution3c Lower Temperature problem3->solution3c

Caption: Troubleshooting workflow for chlorination of pyridine-2-carboxamide.

References

Technical Support Center: Purification of 3-Chloropyridine-2-carboxamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-chloropyridine-2-carboxamide by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on experimental data for structurally similar compounds, ethanol and aqueous ethanol mixtures are highly effective solvents for the recrystallization of this compound. Ethanol offers a good balance of high solubility at elevated temperatures and lower solubility at room temperature, which is ideal for obtaining a high recovery of pure crystals.

Q2: What are the most common impurities in this compound, and how can they be removed?

A2: Common impurities often depend on the synthetic route used.

  • Unreacted Starting Materials: If synthesized via hydrolysis of 3-chloro-2-cyanopyridine, residual nitrile may be present. Recrystallization is effective at removing this impurity due to differences in solubility.

  • Isomers: Synthesis from 2,3-dichloropyridine may result in isomeric impurities. Careful control of the recrystallization cooling rate can help in selectively crystallizing the desired product.

  • Side-Reaction Products: Byproducts from the synthesis, such as the corresponding carboxylic acid (3-chloropyridine-2-carboxylic acid) from over-hydrolysis, can also be present. A well-optimized recrystallization protocol will effectively remove these impurities.

Q3: My recrystallization yields are consistently low. What are the possible causes and solutions?

A3: Low yields can stem from several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Premature crystallization: If the product crystallizes out of the hot solution before filtration of insoluble impurities, it can lead to a loss of product. Ensure the solution is fully dissolved and hot before any filtration step.

Troubleshooting Guide

Problem Possible Cause Solution
Oily Precipitate Forms Instead of Crystals The compound may be "oiling out" because the solution is supersaturated at a temperature above the melting point of the solute.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.
No Crystals Form Upon Cooling The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth.If the solution is not saturated, evaporate some of the solvent to increase the concentration. To induce crystallization, scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal.
Crystals are Colored Colored impurities are present in the crude material and have been incorporated into the crystal lattice.Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Poor Purity of Recovered Crystals The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. A second recrystallization may be necessary to achieve the desired purity.

Data Presentation

Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Boiling Point (°C)
EthanolEstimated LowEstimated High78
IsopropanolEstimated LowEstimated Moderate82
AcetonitrileEstimated LowEstimated Moderate82
TolueneEstimated Very LowEstimated Low111
WaterSparingly SolubleSlightly Soluble100

Note: The quantitative solubility data presented here is estimated based on the behavior of structurally similar compounds and general principles of solubility. Experimental determination is recommended for precise values.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude this compound add_solvent Add minimum hot ethanol start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble impurities present cooling Slow Cooling dissolve->cooling No insoluble impurities hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with cold ethanol vacuum_filtration->washing drying Drying washing->drying end Pure Crystals drying->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Flowchart start Recrystallization Issue q1 No Crystals Formed? start->q1 a1_yes Concentrate Solution or Induce Crystallization q1->a1_yes Yes q2 Oily Precipitate? q1->q2 No end Successful Purification a1_yes->end a2_yes Reheat, Add Solvent, Cool Slowly q2->a2_yes Yes q3 Low Yield? q2->q3 No a2_yes->end a3_yes Use Less Solvent, Cool Slowly q3->a3_yes Yes q4 Colored Crystals? q3->q4 No a3_yes->end a4_yes Use Activated Charcoal, Hot Filter q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting flowchart for common recrystallization issues.

Technical Support Center: Overcoming Low Reactivity in 3-Chloropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-chloropyridine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 3-chloropyridine a challenging substrate in cross-coupling reactions?

The primary reason for the low reactivity of 3-chloropyridine lies in the strength of the Carbon-Chlorine (C-Cl) bond. This strong bond makes the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, more difficult compared to its bromo or iodo counterparts. Additionally, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the metal catalyst (e.g., palladium), potentially leading to catalyst inhibition and reduced catalytic activity.

Q2: What are the most critical parameters to consider when optimizing a coupling reaction with 3-chloropyridine?

To overcome the low reactivity of 3-chloropyridine, careful optimization of the following parameters is crucial:

  • Catalyst System: The choice of both the metal precursor and the ligand is paramount. Highly active catalysts are required to facilitate the cleavage of the strong C-Cl bond.

  • Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition step and stabilize the active catalytic species.

  • Base: The strength and nature of the base can significantly influence the reaction outcome, particularly in Suzuki and Buchwald-Hartwig reactions.

  • Solvent: The solvent system must be capable of dissolving the reactants and the catalyst system while being compatible with the reaction conditions.

  • Temperature: Higher reaction temperatures are often required to provide the necessary activation energy for the C-Cl bond cleavage. Microwave heating can be an effective technique to achieve rapid and uniform heating.

Q3: Can nickel catalysts be used as an alternative to palladium for coupling 3-chloropyridine?

Yes, nickel catalysis has emerged as a powerful and more cost-effective alternative to palladium for activating C-Cl bonds. Nickel catalysts can often be more effective for coupling aryl chlorides due to their different redox potentials and reaction mechanisms, which can include Ni(I)/Ni(III) catalytic cycles.

Troubleshooting Guides

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Primary Causes and Troubleshooting Steps:

  • Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient.

    • Solution: Switch to a more active catalyst system. Employ bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also a powerful alternative. Consider using pre-formed palladium precatalysts for more reliable activation.

  • Ineffective Base: The base is crucial for the activation of the boronic acid.

    • Solution: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.

  • Inappropriate Solvent: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.

    • Solution: A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often optimal.

  • Insufficient Temperature: The reaction may lack the required activation energy.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Consider using microwave irradiation for rapid and efficient heating.

Issue 2: Poor Yields in Buchwald-Hartwig Amination

Primary Causes and Troubleshooting Steps:

  • Catalyst Inhibition: The nitrogen of the pyridine ring or the amine coupling partner can bind to the palladium center and inhibit catalysis.[1]

    • Solution: Use bulky ligands (e.g., Xantphos, DPEphos, dppf) that can shield the metal center and prevent inhibitory coordination. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are also highly effective.

  • Weak Base: An insufficiently strong base will not effectively deprotonate the amine or the palladium-amine complex.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and highly effective. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but may require a more active catalyst and higher temperatures.

  • Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) can be a significant side reaction.

    • Solution: Ensure strictly anhydrous conditions and use high-purity reagents. Using a slight excess of the amine coupling partner can also favor the desired C-N bond formation.

Issue 3: Unsuccessful Sonogashira Coupling

Primary Causes and Troubleshooting Steps:

  • Low Catalyst Activity: The C-Cl bond of 3-chloropyridine is particularly challenging to activate for Sonogashira coupling.

    • Solution: Employ a highly active palladium catalyst system. The use of a copper(I) co-catalyst (e.g., CuI) is standard and often essential to increase the reaction rate.

  • Inappropriate Base: An amine base is typically used to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne.

    • Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. The selection of the amine base can be critical and may require screening.

  • Homocoupling of the Alkyne: The terminal alkyne can couple with itself (Glaser coupling) as a side reaction.

    • Solution: Ensure the reaction is performed under an inert atmosphere to minimize oxygen, which can promote homocoupling. The choice of solvent and the rate of addition of the alkyne can also influence the extent of this side reaction.

Data Presentation

Table 1: Successful Suzuki-Miyaura Coupling Reactions of Substituted Chloropyridines

EntryChloropyridine SubstrateBoronic AcidCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)DMF/H₂O1001292
23-chloro-5-fluoro-2-methoxypyridine4-methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O10018>95 (LCMS)
32-chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidAllyl-Pd precatalyst (0.03)K₃PO₄ (2)MeOH/THF250.595
46-chloroimidazo[1,2-a]pyridine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/EtOH150 (MW)0.3392

Table 2: Buchwald-Hartwig Amination of Chloro-Heterocycles

EntryChloro-HeterocycleAmineCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-chloropyridineMorpholinePd₂(dba)₃ (1.5) / P(i-BuNCH₂CH₂)₃N (3)NaOtBu (1.2)Toluene1002485
22-chloropyridineN-methylanilinePd₂(dba)₃ (1) / P(i-BuNCH₂CH₂)₃N (2)NaOtBu (1.2)Toluene1002492
34-chloroanisoleN-Boc-piperazinePd₂(dba)₃ (0.5) / P(i-BuNCH₂CH₂)₃N (1)NaOtBu (1.2)Toluene1002499
43-chloroanilineMorpholinePd₂(dba)₃ (1) / XPhos (2)NaOtBu (1.2)Toluene1001895

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5)Et₃NDMF100396
2IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (1) / CuI (2)Et₃NTHF25695
34-bromoanisolePhenylacetylenePdCl₂(PPh₃)₂ (1) / CuI (2)Et₃NTHF501285
44-chloroanisolePhenylacetylenePdCl₂(PCy₃)₂ (2) / CuI (4)Cs₂CO₃NMP1202475

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 3-Chloropyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 3-chloropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 3-Chloropyridine (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • RuPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or glovebox

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed toluene and stir for a few minutes to allow for catalyst activation.

  • Add 3-chloropyridine and the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Reductive Elimination Complex->Coupled Product 3-Chloropyridine 3-Chloropyridine 3-Chloropyridine->Oxidative Addition Complex Oxidative Addition (Slow Step) Boronic Acid + Base Boronic Acid + Base Boronic Acid + Base->Transmetalation Complex Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-chloropyridine.

Troubleshooting_Workflow_Low_Yield start Low or No Product Yield catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No solution_catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos, NHCs). Increase catalyst loading. catalyst->solution_catalyst Yes temp Is the reaction temperature sufficient? base->temp No solution_base Screen strong, non-nucleophilic bases (e.g., K3PO4, Cs2CO3, NaOtBu). base->solution_base Yes solvent Is the solvent appropriate? temp->solvent No solution_temp Increase temperature (80-120 °C). Consider microwave heating. temp->solution_temp Yes solution_solvent Use appropriate solvent systems (e.g., dioxane/water, toluene). solvent->solution_solvent Yes

Caption: Troubleshooting workflow for low product yield in coupling reactions.

References

Technical Support Center: Synthesis of 3-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Chloropyridine-2-carboxamide. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
TC-01 Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Degradation of the product.- Monitor reaction progress using TLC or HPLC. - Optimize reaction temperature; consider a temperature screen. - Ensure starting materials meet purity specifications. - Perform a stability study of the product under reaction conditions.
TC-02 Formation of Impurities/Byproducts - Side reactions due to high temperatures. - Presence of moisture or other reactive impurities in solvents or reagents. - Over-reaction or side reactions with the base.- Maintain strict temperature control throughout the process. - Use anhydrous solvents and high-purity reagents. - Consider a slower addition of reagents. - Evaluate alternative, less reactive bases.
TC-03 Difficulties in Product Isolation and Purification - Product is too soluble in the crystallization solvent. - Oiling out during crystallization. - Co-crystallization with impurities.- Screen for alternative crystallization solvents or solvent mixtures. - Control the cooling rate during crystallization. - Consider a pre-purification step like column chromatography on a small scale to identify problematic impurities.
TC-04 Poor Reproducibility Between Batches - Inconsistent quality of raw materials. - Variations in reaction conditions (e.g., heating/cooling rates, stirring speed). - Human error in measurements and additions.- Establish strict quality control specifications for all incoming materials. - Implement standardized operating procedures (SOPs) with tight control over all reaction parameters. - Utilize automated dosing systems for critical reagents.
TC-05 Exothermic Reaction Leading to Runaway Conditions - Inadequate heat dissipation in a larger reactor. - Too rapid addition of a reactive reagent.- Ensure the reactor has sufficient cooling capacity. - Perform calorimetric studies (e.g., DSC) to understand the reaction's thermal profile. - Add reactive reagents in portions or via a syringe pump to control the rate of heat generation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic routes involve the amidation of a 3-chloropyridine-2-carbonyl derivative. Common starting materials include 3-chloropyridine-2-carboxylic acid or its corresponding acid chloride or ester. Another potential route, though less common, could start from 3-amino-2-chloropyridine.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: The starting material, 3-chloropyridine, is toxic and an irritant.[1] The reaction may also involve corrosive reagents like thionyl chloride if preparing the acid chloride in situ. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, and have emergency procedures in place. Thermal decomposition may produce hazardous gases like nitrogen oxides and hydrogen chloride.[1][2]

Q3: How can I minimize the formation of the N,N-diacylated byproduct?

A3: The formation of N,N-diacylated byproducts can sometimes occur, especially with aminopyridines.[3] To minimize this, consider using a less reactive base or a base that is sterically hindered. Pyridine can be a better choice than triethylamine in some cases to avoid this side reaction.[3] Careful control of stoichiometry and reaction temperature is also essential.

Q4: What are the recommended analytical methods for monitoring reaction progress and product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction progress and final product purity. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks during the reaction. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q5: Are there any specific challenges associated with the transition from laboratory to pilot-plant scale?

A5: Yes, several challenges can arise during scale-up.[4] Heat transfer becomes less efficient as the surface-area-to-volume ratio decreases, which can be problematic for exothermic reactions.[4] Mixing efficiency can also differ in larger reactors, potentially affecting reaction kinetics and impurity profiles. A thorough process hazard analysis and optimization of mixing and heating/cooling parameters are crucial for a successful scale-up.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Chloropyridine-2-carboxylic acid

Materials:

  • 3-Chloropyridine-2-carboxylic acid (1 eq.)

  • Thionyl chloride (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (7N in methanol, 2.5 eq.)

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

  • To a stirred suspension of 3-chloropyridine-2-carboxylic acid in anhydrous DCM, slowly add thionyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add the ammonia solution in methanol, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of This compound check_completeness Check Reaction Completeness (TLC/HPLC) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete  No complete Reaction Complete check_completeness->complete  Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Add more reagent incomplete->optimize_conditions check_starting_materials Verify Purity of Starting Materials complete->check_starting_materials end Yield Improved optimize_conditions->end impure_materials Impure Starting Materials check_starting_materials->impure_materials  No pure_materials Materials are Pure check_starting_materials->pure_materials  Yes purify_materials Purify or Source Higher Purity Materials impure_materials->purify_materials investigate_degradation Investigate Product Degradation pure_materials->investigate_degradation purify_materials->end degradation_issue Degradation Occurring investigate_degradation->degradation_issue  Yes no_degradation No Significant Degradation investigate_degradation->no_degradation  No modify_workup Modify Work-up or Purification Conditions degradation_issue->modify_workup no_degradation->end modify_workup->end

Caption: Troubleshooting workflow for addressing low product yield.

Synthesis Workflow Diagram

synthesis_workflow start Starting Materials: 3-Chloropyridine-2-carboxylic acid Thionyl Chloride acid_chloride_formation Acid Chloride Formation (DCM, Reflux) start->acid_chloride_formation in_process_control1 IPC 1: Monitor conversion (TLC/HPLC) acid_chloride_formation->in_process_control1 workup1 Removal of Excess Thionyl Chloride in_process_control1->workup1 amidation Amidation (Ammonia in Methanol, 0°C) workup1->amidation in_process_control2 IPC 2: Monitor conversion (TLC/HPLC) amidation->in_process_control2 workup2 Aqueous Work-up (Wash with NaHCO3, Brine) in_process_control2->workup2 isolation Isolation of Crude Product (Drying and Concentration) workup2->isolation purification Purification (Recrystallization or Chromatography) isolation->purification final_product Final Product: This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

References

Preventing byproduct formation in functionalization of pyridine rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the functionalization of pyridine rings, focusing on the prevention of byproduct formation and improving reaction outcomes.

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?

A1: The functionalization of pyridine rings is challenging due to the electron-deficient nature of the ring and the presence of the nitrogen atom. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution and can be protonated or coordinate to Lewis acids, further reducing its reactivity.[1] This inherent electronic property often leads to a lack of selectivity and the formation of multiple products.

Q2: What are the most common byproduct formation issues in pyridine functionalization?

A2: Common issues include the formation of regioisomers (e.g., substitution at undesired positions), polysubstituted products, homocoupling byproducts in cross-coupling reactions, and tar formation under harsh reaction conditions. In Suzuki-Miyaura coupling of 2-pyridylboronic acids, protodeboronation is a significant side reaction that reduces the yield of the desired product.[2]

Electrophilic Substitution

Q3: My electrophilic halogenation of pyridine is giving a mixture of polyhalogenated products. How can I improve selectivity for mono-halogenation?

A3: Polyhalogenation is a common issue due to the harsh conditions often required for electrophilic substitution on the deactivated pyridine ring. To improve selectivity, consider using milder halogenating agents or activating the pyridine ring, for example, by forming the pyridine N-oxide. The N-oxide increases the electron density of the ring, facilitating electrophilic substitution under milder conditions, which can lead to higher selectivity for mono-substitution.[3][4]

Q4: I am observing tar formation in my nitration reaction. What is causing this and how can I prevent it?

A4: Tar formation during the nitration of pyridines can occur at high temperatures.[5][6][7] This is often a result of oxidative degradation of the starting material or products under the harsh, strongly acidic and oxidative reaction conditions. To mitigate this, consider using a pre-formed pyridine N-oxide, which allows for nitration under less forcing conditions.[8] Careful control of the reaction temperature and slow, controlled addition of the nitrating agent are also crucial.

Cross-Coupling Reactions

Q5: My Suzuki-Miyaura coupling with a 2-pyridylboronic acid is giving a low yield due to protodeboronation. What can I do?

A5: Protodeboronation is a common side reaction with 2-pyridylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[2] To minimize this, you can:

  • Use a boronic acid derivative: Pinacol esters or MIDA boronates are more stable and less prone to protodeboronation.[2]

  • Optimize the base: The choice of base is critical. While necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation. Screening different bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[2][9]

  • Employ a highly active catalyst system: A catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[2] Bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[9]

Troubleshooting Guides

Issue 1: Low or No Reactivity in Electrophilic Aromatic Substitution

  • Possible Cause: The pyridine ring is strongly deactivated by the electron-withdrawing effect of the nitrogen atom.[1]

  • Troubleshooting Steps:

    • Activate the Pyridine Ring: Synthesize the corresponding pyridine N-oxide. The N-oxide functionality donates electron density into the ring, making it more susceptible to electrophilic attack.[1][8]

    • Use Harsher Reaction Conditions: While generally not recommended due to the risk of decomposition and lack of selectivity, increasing the temperature and using stronger electrophiles might promote the reaction, typically favoring substitution at the C-3 or C-5 position.[1][10][11]

Issue 2: Poor Regioselectivity in C-H Functionalization

  • Possible Cause: Multiple positions on the pyridine ring have similar reactivity under the chosen reaction conditions.

  • Troubleshooting Steps:

    • Employ a Directing Group: The use of a directing group can achieve high regioselectivity. For instance, a carboxamide group can direct metallation to the ortho position.[12]

    • Ligand and Additive Screening: In palladium-catalyzed C-H functionalization, the choice of ligand and additives is crucial for controlling regioselectivity.

    • Utilize Steric Hindrance: Bulky substituents on the pyridine ring can be used to direct substitution to less hindered positions.[1]

Issue 3: Catalyst Deactivation in Cross-Coupling Reactions

  • Possible Cause: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[9]

  • Troubleshooting Steps:

    • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium catalyst and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[9]

    • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[2]

Issue 4: Difficulty in Product Purification from Reaction Byproducts

  • Possible Cause: The desired product has similar polarity to starting materials or byproducts, making chromatographic separation difficult.

  • Troubleshooting Steps:

    • Acidic Wash: If the product is not basic, washing the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl) can protonate basic byproducts like pyridine, making them water-soluble and easily removed in the aqueous phase.[13]

    • Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper sulfate can effectively remove pyridine through complexation.[13]

    • Azeotropic Removal: Residual pyridine can sometimes be removed by co-evaporation with a solvent like toluene under reduced pressure.[13][14]

Data Presentation

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of 2-Chloropyridines with and without Optimized Conditions.

EntryAryl HalideBoronic Acid DerivativeCatalyst SystemBaseSolventTemperature (°C)Yield (%)Byproducts Noted
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O100<10Significant protodeboronation, homocoupling
22-ChloropyridinePhenylboronic acid pinacol esterPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10085Minimal protodeboronation
32-Chloro-3-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O8092Trace homocoupling
42-Chloro-5-nitropyridineNaphthalene-1-boronic acidPd(dppf)Cl₂Cs₂CO₃DMF12078Some catalyst decomposition

Data compiled from representative procedures and troubleshooting guides.[2][9][15][16][17]

Table 2: Effect of Activating Group on the Yield of Electrophilic Nitration of Pyridine.

EntrySubstrateNitrating AgentTemperature (°C)Time (h)ProductYield (%)Reference
1PyridineHNO₃ / H₂SO₄300243-Nitropyridine22[General Knowledge]
2Pyridine N-oxideFuming HNO₃ / H₂SO₄125-13034-Nitropyridine N-oxide>90[8]
33-Methylpyridine N-oxideFuming HNO₃ / H₂SO₄100-10523-Methyl-4-nitropyridine N-oxide70-73[8]
43,5-Lutidine N-oxideKNO₃ / H₂SO₄60-6523,5-Dimethyl-4-nitropyridine N-oxide85.7[8]

Experimental Protocols

Protocol 1: Preparation of Pyridine N-oxide

This protocol describes the oxidation of pyridine to pyridine N-oxide using peracetic acid.

Materials:

  • Pyridine

  • 40% Peracetic acid

  • Isopropyl alcohol

  • Ether

  • 1 L three-necked flask equipped with a stirrer, thermometer, and dropping funnel

Procedure:

  • Place 110 g (1.39 moles) of pyridine into the three-necked flask.

  • With stirring, add 250 ml (1.50 moles) of 40% peracetic acid dropwise at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature drops to 40°C.

  • To isolate the free base, evaporate the acetic acid solution on a steam bath under vacuum.

  • Distill the residue at a pressure of 1 mm or less. The product will be collected at 100-105°C/1mm. The yield is typically 78-83% of a colorless, deliquescent solid.[18]

Protocol 2: Directed Ortho-Metalation (DoM) of a Pyridine Carboxamide

This protocol outlines a general procedure for the DoM of a pyridine carboxamide followed by quenching with an electrophile.

Materials:

  • N,N-Diethylnicotinamide (or other suitable pyridine carboxamide)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Electrophile (e.g., trimethylsilyl chloride)

  • Round-bottom flask, syringe, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • Dissolve the pyridine carboxamide (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equiv) via syringe while maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1 hour to ensure complete metalation.

  • Add the electrophile (1.2 equiv) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Byproduct_Formation_Pathways cluster_electrophilic Electrophilic Substitution cluster_nucleophilic Nucleophilic Substitution cluster_coupling Cross-Coupling (Suzuki) Pyridine_E Pyridine meta_Product_E Desired Pyridine_E->meta_Product_E ortho_para_Product_E Minor/Byproduct Pyridine_E->ortho_para_Product_E Polysubstituted_E Byproduct Pyridine_E->Polysubstituted_E Tar_E Byproduct Pyridine_E->Tar_E Pyridine_Nu Halogenated Pyridine ortho_para_Product_Nu Desired Pyridine_Nu->ortho_para_Product_Nu Other_Isomers_Nu Byproduct Pyridine_Nu->Other_Isomers_Nu Pyridine_Coupling 2-Pyridylboronic Acid Coupled_Product Desired Pyridine_Coupling->Coupled_Product Protodeboronation_Product Byproduct Pyridine_Coupling->Protodeboronation_Product Homocoupling_Product Byproduct Pyridine_Coupling->Homocoupling_Product

Caption: Common byproduct formation pathways in pyridine functionalization.

N_Oxide_Activation Pyridine Pyridine (Electron Deficient) N_Oxide Pyridine N-Oxide (Electron Richer) Pyridine->N_Oxide Activation Product 4-Substituted Pyridine N-Oxide N_Oxide->Product Electrophilic Substitution Electrophile Electrophile (E+) Electrophile->Product Final_Product 4-Substituted Pyridine Product->Final_Product Deoxygenation Oxidation Oxidation (e.g., m-CPBA) Reduction Reduction (e.g., PCl3)

References

Technical Support Center: HPLC Purity Analysis of 3-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the development and troubleshooting of an HPLC method for the purity analysis of 3-Chloropyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC column for the purity analysis of this compound?

A1: A reversed-phase C18 column is a common and effective choice for the analysis of small polar molecules like this compound. Columns with a particle size of 3 to 5 µm and a length of 150 to 250 mm are typically recommended to achieve good resolution and efficiency.

Q2: How can I optimize the mobile phase to achieve better separation of impurities?

A2: Mobile phase optimization is critical for good separation. A mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent (like acetonitrile or methanol) is standard for reversed-phase HPLC. Adjusting the pH of the aqueous buffer can significantly impact the retention and peak shape of ionizable compounds. The ratio of organic to aqueous phase should be optimized through a gradient or isocratic elution to resolve the main peak from all potential impurities.

Q3: What are the key validation parameters to consider for this HPLC method?

A3: According to ICH guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1]

Q4: How can I perform forced degradation studies for this compound?

A4: Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2] The sample should be subjected to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method should then be able to separate these degradation products from the parent compound.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Solution
Peak Tailing - Secondary interactions: The basic pyridine nitrogen can interact with residual silanols on the silica-based C18 column. - Column overload: Injecting too much sample can lead to peak distortion. - Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.- Use a base-deactivated column or an end-capped column. - Add a competing base like triethylamine (TEA) to the mobile phase (0.1%). - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.
Ghost Peaks - Contaminated mobile phase or injection solvent. - Carryover from previous injections. - Sample degradation in the autosampler. - Use high-purity solvents and freshly prepared mobile phase. - Incorporate a needle wash step in the injection sequence. - Run a blank injection to identify the source of the ghost peak. - Ensure the sample is stable in the chosen diluent and consider using a cooled autosampler.
Baseline Drift or Noise - Inadequate mobile phase degassing. - Fluctuations in column temperature. - Detector lamp aging. - Contaminated detector flow cell. - Degas the mobile phase using sonication or an online degasser. - Use a column oven to maintain a stable temperature. - Check the detector lamp's usage hours and replace if necessary. - Flush the detector flow cell with an appropriate solvent.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Column not properly equilibrated. - Pump malfunction or leaks. - Prepare mobile phase accurately, preferably by weight, and mix thoroughly. - Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. - Check the pump for pressure fluctuations and inspect for any leaks in the system.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a starting point for developing a stability-indicating RP-HPLC method for the purity analysis of this compound.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 10% B

    • 32-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: Mobile phase A and Acetonitrile (80:20 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a concentration of approximately 1.0 mg/mL.

3. System Suitability:

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC method for the analysis of related pyridine compounds. These values can be used as a benchmark during method development and validation for this compound.

Parameter Typical Acceptance Criteria Example Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1~0.15 µg/mL
Robustness %RSD ≤ 2.0%Method is robust to small, deliberate changes in flow rate, mobile phase composition, and column temperature.

Method Development and Troubleshooting Workflow

The following diagram illustrates the logical workflow for developing and troubleshooting the HPLC method.

HPLC_Method_Development HPLC Method Development & Troubleshooting Workflow cluster_troubleshooting Troubleshooting start Start: Define Analytical Target Profile (ATP) lit_review Literature Review & Method Scouting start->lit_review method_dev Initial Method Development (Column, Mobile Phase, etc.) lit_review->method_dev optimization Method Optimization (Gradient, pH, Flow Rate) method_dev->optimization system_suitability System Suitability Testing optimization->system_suitability validation Method Validation (ICH Guidelines) system_suitability->validation Pass issue Problem Encountered? (e.g., Poor Resolution, Peak Tailing) system_suitability->issue Fail routine_analysis Routine Analysis validation->routine_analysis Pass validation->issue Fail end End: Method Implemented routine_analysis->end routine_analysis->issue identify_cause Identify Root Cause (Consult Troubleshooting Guide) issue->identify_cause adjust_params Adjust Method Parameters identify_cause->adjust_params adjust_params->optimization Re-optimize

Caption: Workflow for HPLC method development and troubleshooting.

References

Stability issues of 3-Chloropyridine-2-carboxamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloropyridine-2-carboxamide in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like many pyridine carboxamides, it is susceptible to hydrolysis, particularly under basic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photodegradation.

Q2: What is the main degradation product of this compound in aqueous solutions?

A2: The primary degradation product resulting from hydrolysis is expected to be 3-Chloropyridine-2-carboxylic acid. This occurs through the cleavage of the amide bond. Studies on similar pyridine carboxamides have shown this to be a common degradation pathway.[1]

Q3: How should I store stock solutions of this compound?

A3: To ensure maximum stability, stock solutions should be prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected containers.[2] For aqueous solutions, buffering at a slightly acidic to neutral pH may improve stability against hydrolysis.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or concentration over time in aqueous solution. Hydrolysis of the amide group. This is accelerated by basic pH and elevated temperatures.Maintain the solution pH in the neutral to slightly acidic range. Avoid high pH buffers. Store solutions at reduced temperatures (4°C for short-term, -20°C or -80°C for long-term). Prepare fresh solutions before use whenever possible.
Appearance of a new peak in HPLC analysis with a shorter retention time. Formation of the more polar degradation product, 3-Chloropyridine-2-carboxylic acid. Confirm the identity of the new peak by co-elution with a standard of 3-Chloropyridine-2-carboxylic acid or by using LC-MS to identify the mass of the degradant.
Inconsistent results between experimental replicates. Compound degradation during the experiment. This can be caused by prolonged exposure to destabilizing conditions (e.g., heat, light, or incompatible reagents).Minimize the duration of experiments at elevated temperatures or under direct light. Ensure all reagents and buffers are compatible and within the optimal pH range for stability.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer, or degradation to a less soluble product. Verify the solubility of this compound in your chosen solvent system. If using aqueous buffers, consider the addition of a co-solvent like DMSO or ethanol to improve solubility.

Data on Potential Degradation

The following table summarizes hypothetical stability data for this compound based on the behavior of structurally related compounds. This data is for illustrative purposes to guide experimental design.

Condition Solvent/Buffer Temperature Duration Predicted Degradation (%) Primary Degradant
Hydrolytic (Acidic) 0.1 M HCl60°C24 hours5 - 15%3-Chloropyridine-2-carboxylic acid
Hydrolytic (Neutral) Phosphate Buffer (pH 7.4)60°C24 hours< 5%3-Chloropyridine-2-carboxylic acid
Hydrolytic (Basic) 0.1 M NaOH60°C24 hours20 - 40%3-Chloropyridine-2-carboxylic acid
Oxidative 3% H₂O₂Room Temp24 hours10 - 25%Oxidized pyridine ring products
Thermal Solid State100°C48 hours< 2%Decomposition products
Photolytic Aqueous SolutionRoom Temp24 hours (UV light)15 - 30%Photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (determine by UV scan, likely around 260-280 nm).

  • Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent compound from its degradation products.[5]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[6]

  • Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in the stress condition media.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to the sample solution to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 100°C in a calibrated oven for 48 hours.

  • Photodegradation: Expose the sample solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method.

Visualizations

Hydrolysis_Pathway Compound This compound Degradant 3-Chloropyridine-2-carboxylic acid Compound->Degradant Hydrolysis (H₂O, H⁺ or OH⁻) Ammonia Ammonia Compound->Ammonia Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Predicted hydrolysis pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Prep Prepare solutions of This compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC ID Identify Degradation Products (e.g., LC-MS) HPLC->ID Report Assess Stability Profile and Degradation Pathways ID->Report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 3-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: I am observing very low to no yield in my cross-coupling reaction with a 3-chloropyridine. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with 3-chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1][2] This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, making the initial oxidative addition step in the catalytic cycle more difficult.[1] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]

    • Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling heteroaryl chlorides.[1][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1] For particularly challenging couplings, consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly.[2]

  • Insufficient Catalyst Loading: For less reactive substrates like 3-chloropyridines, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.

    • Recommendation: If you are using a standard loading of 1-2 mol%, consider increasing it to 2-5 mol%.[2][4][5]

  • Ineffective Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[1][2] Its strength, solubility, and steric properties are important factors.[1]

    • Recommendation: Screen several bases. For Suzuki couplings, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is a common and effective choice, though weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates, albeit likely requiring higher temperatures.[2][6]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.[1] The polarity of the solvent can influence the active catalytic species and reaction selectivity.[7][8]

    • Recommendation: A mixture of an organic solvent and water is often optimal for Suzuki couplings, with common choices being dioxane/water, toluene/water, or THF/water.[1] For Buchwald-Hartwig aminations, dry, degassed solvents like toluene, 1,4-dioxane, or THF are typically used.[2]

  • Insufficient Reaction Temperature: The oxidative addition of the C-Cl bond often requires elevated temperatures to overcome the activation energy barrier.[2][9]

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1][2] Microwave irradiation can also be effective in reducing reaction times and improving yields.[10]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation.[1]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1] The reaction should be set up under a strictly inert atmosphere.[2]

Q2: I am observing significant side product formation, such as homocoupling or hydrodehalogenation. How can I minimize these?

A2: Side reactions are common in cross-coupling and can often be mitigated by adjusting the reaction conditions.

  • Homocoupling (Ar-Ar or Ar'-Ar'): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]

    • Recommendation: Ensure the reaction is thoroughly degassed and run under an inert atmosphere. Using a Pd(0) source or an efficient precatalyst can also reduce homocoupling.[9] In some cases, using a slight excess of one of the coupling partners can be beneficial.[11]

  • Protodeboronation (Ar-H formation in Suzuki Coupling): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[1]

    • Recommendation: Use anhydrous solvents and reagents where possible. Employing a weaker or less nucleophilic base can sometimes mitigate this issue. Using more stable boronic esters (e.g., pinacol esters) can also enhance stability.[1][9]

  • Hydrodehalogenation (-Cl replaced by -H): This is a common side reaction in Buchwald-Hartwig amination where the aryl chloride is reduced instead of aminated.[2] It often occurs when the reductive elimination of the desired product is slow.

    • Recommendation: Ensure the base is anhydrous and of high purity. Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired coupling. Maintaining strictly anhydrous conditions is crucial.[2]

Q3: How does the position of other substituents on the pyridine ring affect the optimization of catalyst loading?

A3: The electronic and steric properties of other substituents on the pyridine ring can significantly influence reactivity.

  • Electron-Withdrawing Groups (EWGs): EWGs can make the pyridine ring more electron-deficient, which can facilitate the oxidative addition step and may allow for lower catalyst loading.

  • Electron-Donating Groups (EDGs): EDGs can make the pyridine ring more electron-rich, potentially slowing down the oxidative addition and requiring a more active catalyst system, higher catalyst loading, or higher temperatures.[1]

  • Steric Hindrance: Bulky groups near the chlorine atom can physically block the approach of the palladium catalyst.[1]

    • Recommendation: Using bulky, electron-rich phosphine ligands can help overcome steric hindrance by creating a more accessible catalytic center.[1]

Data Presentation: Catalyst Loading and Reaction Conditions

The following tables summarize typical starting conditions for optimizing the cross-coupling of 3-chloropyridines based on literature precedents.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 3-Chloropyridines

Palladium SourceLigandTypical Pd Loading (mol%)Ligand:Pd RatioBase (equiv.)Solvent SystemTemperature (°C)
Pd(OAc)₂SPhos2 - 52:1K₃PO₄ (2-3)Dioxane/H₂O80 - 110
Pd₂(dba)₃XPhos1 - 32:1 - 4:1Cs₂CO₃ (2-3)Toluene/H₂O90 - 120
Pd(PPh₃)₄PPh₃3 - 5N/AK₂CO₃ (2-3)THF/H₂O70 - 100
Pd G3/G4 PrecatalystRuPhos1 - 31:1K₃PO₄ (2-3)Dioxane/H₂O80 - 110

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 3-Chloropyridines

Palladium SourceLigandTypical Pd Loading (mol%)Ligand:Pd RatioBase (equiv.)SolventTemperature (°C)
Pd(OAc)₂RuPhos2 - 51.5:1 - 2:1NaOtBu (1.2-1.5)Toluene80 - 110
Pd₂(dba)₃BrettPhos1 - 32:1 - 4:1NaOtBu (1.2-1.5)1,4-Dioxane80 - 110
Pd G3/G4 PrecatalystDavePhos1 - 31:1K₃PO₄ (2-3)Toluene90 - 120
Pd₂(dba)₃/RuPhos PrecatalystN/A2 - 4N/ALiHMDS (2.5)THF65

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Chloropyridine

  • Preparation: To an oven-dried Schlenk flask, add the 3-chloropyridine (1.0 equiv.), the arylboronic acid or boronic ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1]

  • Catalyst Loading: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask under a positive flow of inert gas.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture via syringe.[1]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Chloropyridine

  • Preparation: To an oven-dried Schlenk tube, add the 3-chloropyridine (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Loading: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%). If using a pre-catalyst, add it directly.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Filter, concentrate, and purify the crude product by column chromatography.[12]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in 3-Chloropyridine Cross-Coupling start Low or No Yield Observed catalyst_check Is the catalyst system active enough for C-Cl activation? start->catalyst_check catalyst_solution Switch to Buchwald ligands (SPhos, XPhos, RuPhos) or NHC ligands. Increase catalyst loading (2-5 mol%). Use a pre-catalyst (G3/G4). catalyst_check->catalyst_solution No temp_check Is the reaction temperature sufficient? catalyst_check->temp_check Yes catalyst_solution->temp_check temp_solution Increase temperature to 80-120 °C. Consider microwave irradiation. temp_check->temp_solution No base_check Is the base effective and soluble? temp_check->base_check Yes temp_solution->base_check base_solution Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃ for Suzuki; NaO-t-Bu for Buchwald-Hartwig). base_check->base_solution No inert_check Is the system properly deoxygenated? base_check->inert_check Yes base_solution->inert_check inert_solution Thoroughly degas all solvents. Ensure a strictly inert (Ar/N₂) atmosphere. inert_check->inert_solution No rerun Re-run optimized reaction inert_check->rerun Yes inert_solution->rerun

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

Catalyst_Selection_Logic Catalyst System Selection Logic for 3-Chloropyridines start Starting Material: 3-Chloropyridine Derivative reactivity Assess Substrate Reactivity start->reactivity edg Electron-Donating Groups (EDG) or Steric Hindrance reactivity->edg Less Reactive ewg Electron-Withdrawing Groups (EWG) reactivity->ewg More Reactive high_activity High-Activity System Required: - Buchwald Ligands (XPhos, RuPhos) - Higher Catalyst Loading (2-5 mol%) - Higher Temperature (100-120 °C) edg->high_activity standard_activity Standard Conditions May Suffice: - Broader Ligand Scope - Lower Catalyst Loading (1-3 mol%) - Moderate Temperature (80-100 °C) ewg->standard_activity final_reaction Proceed with Cross-Coupling high_activity->final_reaction standard_activity->final_reaction

Caption: Decision tree for selecting an appropriate catalyst system.

References

Validation & Comparative

Comparative Analysis of 3-Chloropyridine-2-carboxamide using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Chloropyridine-2-carboxamide and its structural analogs. This analysis is crucial for researchers and professionals in drug development and chemical synthesis for unambiguous structure elucidation and purity assessment.

Introduction to Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities in 1H and 13C NMR spectra, it is possible to map the connectivity of atoms within a molecule. This guide focuses on the spectral features of this compound and compares them with unsubstituted Pyridine-2-carboxamide and the related 3-Chloropyridine to understand the influence of the chloro and carboxamide substituents on the pyridine ring's electronic environment.

Predicted 1H and 13C NMR Data for this compound

Comparative NMR Data

The following tables summarize the experimental 1H and 13C NMR data for Pyridine-2-carboxamide and 3-Chloropyridine, which serve as references for the predicted spectrum of this compound.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Reference Compounds.

CompoundH2H3H4H5H6Amide (-CONH2)Solvent
Pyridine-2-carboxamide[1]-8.217.867.458.587.9 (br s), 6.7 (br s)CDCl3
3-Chloropyridine[2]8.79-7.997.578.68-Not Specified
Predicted: this compound --~8.1-8.3~7.6-7.8~8.7-8.9~8.0 (br s), ~7.0 (br s)CDCl3

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Reference Compounds.

CompoundC2C3C4C5C6Carbonyl (-C=O)Solvent
Pyridine-2-carboxamide150.3124.5137.3126.3148.8167.5DMSO-d6
3-Chloropyridine[3]148.1132.8138.9124.0149.9-Not Specified
Predicted: this compound ~149-151~130-132~139-141~125-127~150-152~165-167CDCl3

Experimental Protocols

General NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Spectroscopy:

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters:

    • Number of scans: 16-64

    • Pulse width: 30-45°

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

3. 13C NMR Spectroscopy:

  • Acquire the spectrum on the same NMR spectrometer.

  • Typical acquisition parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of 13C)

    • Pulse program: Proton-decoupled (to simplify the spectrum to singlets)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 220 ppm

Structural and Spectral Relationship

The following diagram illustrates the relationship between the chemical structure of this compound and its expected NMR spectral features. The electron-withdrawing groups are expected to cause a downfield shift (higher ppm) of the adjacent protons and carbons.

G Figure 1. Structure and Predicted NMR Correlation for this compound cluster_structure Chemical Structure cluster_nmr Predicted NMR Signals structure H4 H4 (~8.1-8.3 ppm) structure->H4 H4 H5 H5 (~7.6-7.8 ppm) structure->H5 H5 H6 H6 (~8.7-8.9 ppm) structure->H6 H6 NH2 -CONH2 (~8.0, ~7.0 ppm) structure->NH2 Amide C2 C2 (~149-151 ppm) structure->C2 C2 C3 C3 (~130-132 ppm) structure->C3 C3 C4 C4 (~139-141 ppm) structure->C4 C4 C5 C5 (~125-127 ppm) structure->C5 C5 C6 C6 (~150-152 ppm) structure->C6 C6 CO C=O (~165-167 ppm) structure->CO C=O

Caption: Structure-to-Spectrum Correlation

Discussion and Comparison

The presence of the chlorine atom at the 3-position is expected to deshield the adjacent protons (H2 and H4) and carbons (C2, C3, and C4) compared to the unsubstituted pyridine-2-carboxamide. Specifically, the signal for H4 in this compound is predicted to be downfield compared to the H4 signal in pyridine-2-carboxamide. Similarly, the resonance for C3, being directly attached to the chlorine, will show a significant downfield shift.

The carboxamide group at the 2-position will influence the chemical shift of the H6 proton, causing it to appear at a lower field due to the anisotropic effect of the carbonyl group. The amide protons themselves typically appear as two broad singlets, which can exchange with deuterium upon addition of D2O.

Conclusion

This comparative guide provides a detailed analysis of the expected 1H and 13C NMR spectra of this compound based on the experimental data of its structural analogs. The provided tables, protocols, and diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the characterization of this and similar compounds. Accurate spectral interpretation is paramount for confirming molecular structure and ensuring the purity of synthesized compounds.

References

Characterizing 3-Chloropyridine-2-carboxamide Derivatives: A Comparative Guide to HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel chemical entities is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the analysis of 3-Chloropyridine-2-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry.

This document outlines experimental protocols, presents comparative data, and discusses the nuances of method selection for achieving optimal separation and identification of these compounds. The information herein is designed to support researchers in developing robust analytical strategies for purity assessment, reaction monitoring, and metabolite identification.

Comparative Analysis of HPLC-MS Methods

A common approach involves the use of a C18 stationary phase with a gradient elution of methanol and water. This combination generally provides good separation for a range of substituted benzylamino-derivatives. For MS compatibility, volatile mobile phase modifiers like formic acid or acetic acid are essential to ensure efficient ionization.

Table 1: Comparison of HPLC Columns for Pyridine Derivative Analysis

Column TypeStationary PhaseParticle Size (µm)Key AdvantagesCommon Applications
Reversed-Phase C18Octadecyl-silica1.8 - 5Versatile, good retention for moderately polar to non-polar compounds, widely available.General purity analysis, reaction monitoring.
Reversed-Phase C8Octyl-silica3 - 5Less retentive than C18, suitable for more hydrophobic compounds.Analysis of lipophilic derivatives.
Polar-EmbeddedC18 with polar end-capping2.5 - 5Enhanced retention of polar compounds, compatible with highly aqueous mobile phases.Separation of highly polar derivatives and metabolites.
Phenyl-HexylPhenyl-hexyl-silica3 - 5Alternative selectivity based on π-π interactions, useful for aromatic derivatives.Isomer separation, analysis of compounds with aromatic substituents.

Table 2: Illustrative HPLC-MS Data for Substituted Pyrazine-2-Carboxamide Derivatives (as an analogue)

CompoundMolecular FormulaCalculated MW[M+H]⁺ (m/z)
3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamideC₁₂H₁₁ClN₄O262.69263.07
3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamideC₁₂H₁₁ClN₄O262.69263.07
3-[(3,4-Dichlorobenzyl)amino]pyrazine-2-carboxamideC₁₂H₁₀Cl₂N₄O297.14297.03
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamideC₁₃H₁₄N₄O242.28243.12
3-[(4-Methoxybenzyl)amino]pyrazine-2-carboxamideC₁₃H₁₄N₄O₂258.28259.12

Data extrapolated from studies on analogous pyrazine derivatives for illustrative purposes.

Experimental Protocols

Below are detailed methodologies for the HPLC-MS characterization of this compound derivatives, based on established protocols for similar compound classes.

Protocol 1: General Purpose Reversed-Phase HPLC-MS Method

This protocol is suitable for the routine analysis of a variety of this compound derivatives.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and organic solvent) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 100-800

Protocol 2: Fast Analysis using UPLC-MS

For high-throughput screening, an Ultra-Performance Liquid Chromatography (UPLC) method can significantly reduce analysis time.

1. Sample Preparation:

  • Prepare samples as described in Protocol 1, but dilute to a final concentration of 0.1-0.5 mg/mL.

2. UPLC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Utilize the same MS parameters as in Protocol 1, adjusting gas flows and temperatures as needed for the higher flow rates of UPLC.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound derivatives using HPLC-MS.

HPLC_MS_Workflow cluster_synthesis Synthesis & Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis synthesis Synthesis of Derivatives dissolution Dissolution in Solvent synthesis->dissolution filtration Filtration (0.22 µm) dissolution->filtration injection Sample Injection filtration->injection column Reversed-Phase Column (e.g., C18) injection->column gradient Gradient Elution (Water/Methanol/Formic Acid) column->gradient ionization Electrospray Ionization (ESI) gradient->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer detection Ion Detection mass_analyzer->detection chromatogram Chromatogram Generation (Retention Time) detection->chromatogram mass_spectrum Mass Spectrum Generation (m/z, Fragmentation) detection->mass_spectrum characterization Compound Characterization (Purity, Identification) chromatogram->characterization mass_spectrum->characterization

Caption: General workflow for HPLC-MS analysis.

Mass Spectral Fragmentation

Understanding the fragmentation patterns of this compound derivatives is key to their structural elucidation. In positive ion ESI, the protonated molecule [M+H]⁺ is typically the base peak. Fragmentation may occur through several pathways:

  • Loss of Ammonia (NH₃): A neutral loss of 17 Da from the carboxamide group is a common fragmentation pathway.

  • Loss of the Carboxamide Group (CONH₂): Cleavage of the bond between the pyridine ring and the carboxamide group can result in a fragment corresponding to the substituted pyridine ring.

  • Cleavage of the N-Substituent: For N-substituted derivatives, fragmentation of the substituent itself can provide valuable structural information. For example, in N-benzyl derivatives, a prominent fragment at m/z 91 corresponding to the benzyl cation is often observed.

  • Ring Fragmentation: Fragmentation of the pyridine ring itself is also possible, though typically requires higher collision energies.

The following diagram illustrates a potential fragmentation pathway for an N-substituted this compound.

Fragmentation_Pathway cluster_fragments Primary Fragments cluster_explanation parent [M+H]⁺ (Protonated Molecule) frag1 [M+H - NH₃]⁺ parent->frag1 Loss of NH₃ frag2 [M+H - R]⁺ parent->frag2 Cleavage of N-R bond frag3 [R]⁺ parent->frag3 Cleavage of N-R bond exp1 Loss of ammonia from the carboxamide group. exp2 Fragment containing the pyridine carboxamide core. exp3 Fragment of the N-substituent (R).

Caption: Potential fragmentation pathways.

By carefully selecting and optimizing HPLC-MS methods, researchers can effectively separate and characterize this compound derivatives, gaining crucial insights into their identity, purity, and metabolic fate. The protocols and comparative data presented in this guide serve as a valuable resource for developing tailored analytical strategies for this important class of compounds.

A Comparative Guide to the Reactivity of 2-Chloropyridine and 3-Chloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the strategic modification of heterocyclic scaffolds is a fundamental exercise. Among these, pyridines are a privileged core, and their halogenated derivatives serve as versatile precursors for a multitude of transformations. This guide provides an objective comparison of the reactivity of two common isomers, 2-chloropyridine and 3-chloropyridine, with a focus on nucleophilic aromatic substitution (SNAr). This analysis is supported by quantitative experimental data and detailed methodologies to aid in reaction design and optimization.

Executive Summary: A Tale of Two Isomers

Experimental evidence unequivocally demonstrates that 2-chloropyridine is significantly more reactive towards nucleophiles in SNAr reactions than its 3-substituted counterpart. This pronounced difference in reactivity is rooted in the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack, while the C3 (meta) position remains comparatively deactivated.[1][2][3] This disparity allows for selective functionalization and dictates the necessary reaction conditions for successful substitution.

Quantitative Reactivity Comparison

The difference in reactivity between the two isomers is not merely qualitative. Kinetic studies provide a stark quantitative measure of this gap.

SubstrateNucleophileSolventRelative Rate of ReactionFree Energy of Activation (ΔG‡SNAr)
2-Chloropyridine Sodium MethoxideMethanol3000Not directly reported for this reaction, but is 88.8 kJ mol⁻¹ with benzyl alkoxide in DMSO[4][5]
3-Chloropyridine Sodium MethoxideMethanol1Significantly higher than 2-chloropyridine

Table 1: Comparison of relative reaction rates and activation energy for 2-chloropyridine and 3-chloropyridine in SNAr.

As highlighted in Table 1, the reaction of 2-chloropyridine with sodium methoxide is approximately 3000 times faster than that of 3-chloropyridine under identical conditions.[6] This vast difference underscores the practical implications for synthetic planning, where reactions with 3-chloropyridine will necessitate more forcing conditions to achieve comparable conversions.

Theoretical Underpinnings of Reactivity

The enhanced reactivity of 2-chloropyridine can be rationalized by examining the stability of the intermediate formed during the SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex.[7]

The Decisive Role of the Meisenheimer Intermediate

For 2-chloropyridine, the attacking nucleophile adds to the C2 position, generating a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This resonance stabilization significantly lowers the activation energy of the reaction.

In contrast, when a nucleophile attacks the C3 position of 3-chloropyridine, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom. This lack of stabilization results in a higher energy intermediate and consequently, a much slower reaction rate.

G cluster_2_chloro Reactivity of 2-Chloropyridine cluster_3_chloro Reactivity of 3-Chloropyridine 2-CP 2-Chloropyridine TS1_2 Transition State 1 2-CP->TS1_2 Nu_2 Nucleophile Nu_2->2-CP Attack at C2 Meisenheimer_2 Meisenheimer Intermediate (N-stabilized) TS1_2->Meisenheimer_2 TS2_2 Transition State 2 Meisenheimer_2->TS2_2 Product_2 2-Substituted Pyridine TS2_2->Product_2 Cl_2 Cl⁻ TS2_2->Cl_2 Elimination 3-CP 3-Chloropyridine TS1_3 Transition State 1 (Higher Energy) 3-CP->TS1_3 Nu_3 Nucleophile Nu_3->3-CP Attack at C3 Meisenheimer_3 Meisenheimer Intermediate (No N-stabilization) TS1_3->Meisenheimer_3 TS2_3 Transition State 2 Meisenheimer_3->TS2_3 Product_3 3-Substituted Pyridine TS2_3->Product_3 Cl_3 Cl⁻ TS2_3->Cl_3 Elimination Start Start->2-CP Start->3-CP G start Start setup Reaction Setup (Chloropyridine, Amine, Base, Solvent) start->setup heating Heating setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

References

A Comparative Guide to the Structure-Activity Relationship of Pyridine-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine-3-carboxamide analogs, a class of compounds with significant therapeutic potential. The versatility of the pyridine-3-carboxamide scaffold has led to the development of potent inhibitors for various biological targets, including Poly (ADP-ribose) polymerase (PARP), phosphodiesterases (PDEs), and various microbial enzymes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to facilitate further research and development in this area.

Pyridine-3-Carboxamide Analogs as PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1][2] Inhibitors of PARP, particularly PARP1, have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][3] The pyridine-3-carboxamide core is a key pharmacophore in many potent PARP inhibitors.

Table 1: Structure-Activity Relationship of Pyridine-3-Carboxamide Analogs as PARP1 Inhibitors

CompoundR1R2R3IC50 (nM)
Analog 1HHPhenyl50
Analog 2HH4-Fluorophenyl15
Analog 3HH4-Methylphenyl35
Analog 4CH3HPhenyl120
Analog 5HCH3Phenyl85

Note: The data in this table is a synthesized representation based on general SAR principles for PARP inhibitors and does not represent specific experimental results from the search queries.

Structure-Activity Relationship Insights:

The inhibitory potency of pyridine-3-carboxamide analogs against PARP1 is significantly influenced by substituents on the pyridine ring and the carboxamide nitrogen. Generally, small electron-withdrawing groups on the phenyl ring attached to the carboxamide (R3 position) enhance activity, as seen with the 4-fluorophenyl substitution in Analog 2. The introduction of methyl groups on the pyridine ring (R1 and R2 positions) tends to decrease the inhibitory activity, likely due to steric hindrance in the enzyme's active site. The core nicotinamide structure is crucial for binding to the NAD+ binding site of the PARP enzyme.[4]

Signaling Pathway and Mechanism of Action

PARP1 plays a critical role in the repair of DNA single-strand breaks (SSBs).[1][2] Inhibition of PARP1 leads to the accumulation of SSBs, which can be converted to more lethal double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these DSBs cannot be effectively repaired, leading to cell death through a mechanism known as synthetic lethality.[1][5]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_Damage_N DNA Single-Strand Break PARP1_N PARP1 Activation DNA_Damage_N->PARP1_N DSB_N Double-Strand Break SSBR_N Single-Strand Break Repair PARP1_N->SSBR_N Replication_N DNA Replication SSBR_N->Replication_N Viable_Cell_N Cell Survival Replication_N->Viable_Cell_N HR_N Homologous Recombination DSB_N->HR_N HR_N->Viable_Cell_N DNA_Damage_C DNA Single-Strand Break PARP1_C PARP1 DNA_Damage_C->PARP1_C Replication_C DNA Replication DNA_Damage_C->Replication_C PARP_Inhibitor Pyridine-3-carboxamide Analog (PARP Inhibitor) PARP_Inhibitor->PARP1_C Inhibits SSBR_Blocked SSBR Blocked PARP1_C->SSBR_Blocked DSB_C Double-Strand Break Replication_C->DSB_C HR_Deficient Deficient Homologous Recombination DSB_C->HR_Deficient Cell_Death Apoptosis / Cell Death HR_Deficient->Cell_Death

Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol is based on a common method for assessing PARP1 inhibitory activity.[6]

  • Plate Preparation : Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1. Block the wells to prevent non-specific binding.[6]

  • Inhibitor Preparation : Prepare serial dilutions of the pyridine-3-carboxamide analogs (test compounds) and a known PARP inhibitor (positive control, e.g., Olaparib) in the assay buffer.[6]

  • Reaction Mixture : Prepare a master mix containing PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+.[6]

  • Enzymatic Reaction : Add the test compounds or vehicle control (DMSO) to the wells, followed by the addition of the master mix to initiate the reaction. Incubate the plate at room temperature for 1 hour.[6]

  • Detection :

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated histones. Incubate for 30 minutes.[6]

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate. The light produced is proportional to PARP1 activity.[6]

  • Data Analysis : Measure the chemiluminescence using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Pyridine-3-Carboxamide Analogs as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8] Inhibition of specific PDEs, such as PDE4, increases intracellular cAMP levels, which can modulate various cellular processes, including inflammation and smooth muscle relaxation.[7][9] Consequently, PDE4 inhibitors are being investigated for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[10]

Table 2: Structure-Activity Relationship of Pyridine-3-Carboxamide Analogs as PDE4 Inhibitors

CompoundR1R2R3IC50 (µM)
Analog 6HMethoxyCyclopentyl2.5
Analog 7HMethoxy3-Cyclopentyloxy-4-methoxyphenyl0.1
Analog 8HDifluoromethoxy3-Cyclopentyloxy-4-methoxyphenyl0.05
Analog 9HMethoxy3-Hydroxy-4-methoxyphenyl1.2
Analog 10HMethoxy4-Nitrophenyl5.8

Note: The data in this table is a synthesized representation based on general SAR principles for PDE4 inhibitors and does not represent specific experimental results from the search queries.

Structure-Activity Relationship Insights:

For PDE4 inhibition, the SAR of pyridine-3-carboxamide analogs is well-defined. The "east" portion of the inhibitor, which binds to the catalytic site, typically consists of the pyridine-3-carboxamide core. The "west" portion, which binds to a hydrophobic pocket, is critical for potency and selectivity. A key structural motif for potent PDE4 inhibitors is the 3-cyclopentyloxy-4-methoxyphenyl group (as in Analog 7), which fits snugly into this hydrophobic pocket. Replacing the methoxy group on the pyridine ring (R2) with a difluoromethoxy group (Analog 8) can further enhance potency.

Signaling Pathway and Mechanism of Action

PDE4 specifically hydrolyzes cAMP. By inhibiting PDE4, pyridine-3-carboxamide analogs prevent the degradation of cAMP, leading to its accumulation within the cell.[11][12] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in anti-inflammatory effects and smooth muscle relaxation.[8][11][12]

PDE4_Inhibition_Pathway GPCR GPCR Activation (e.g., by agonist) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Downstream Downstream Effects (e.g., Anti-inflammatory response, Smooth muscle relaxation) PKA->Downstream Phosphorylates targets Inhibitor Pyridine-3-carboxamide Analog (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

The cAMP signaling pathway and the mechanism of PDE4 inhibition.

Pyridine-3-Carboxamide Analogs as Antimicrobial Agents

The pyridine-3-carboxamide scaffold is also present in compounds with significant antimicrobial activity. These analogs have been shown to be effective against a range of bacteria, including those responsible for diseases like tuberculosis and bacterial wilt in plants.[13][14]

Table 3: Antimicrobial Activity of Pyridine-3-Carboxamide Analogs

CompoundTarget OrganismR1R2MIC (µg/mL)
Analog 11Mycobacterium tuberculosisH4-Chlorophenyl1.5
Analog 12Mycobacterium tuberculosisH4-Nitrophenyl3.1
Analog 13Staphylococcus aureusThiazolyl2-Hydroxyphenyl8
Analog 14Staphylococcus aureusThiazolyl4-Chlorophenyl4
Analog 15Ralstonia solanacearum6-Hydroxyl2-Thiazolyl-4-chlorophenyl16

Note: The data in this table is a synthesized representation based on findings from multiple sources[13][14][15] and does not represent a single cohesive experimental study.

Structure-Activity Relationship Insights:

The antimicrobial SAR of these analogs is highly dependent on the target organism and the specific substituents. For antitubercular activity, substitutions on the phenyl ring attached to the carboxamide are critical. In the case of antibacterial agents against organisms like Ralstonia solanacearum, the presence of a hydroxyl group on the pyridine ring and a substituted phenyl group on a thiazole moiety attached to the carboxamide nitrogen were found to be important for activity.[13][14] Specifically, a chloro group at the para position of the phenyl ring often enhances potency.[13][14]

Experimental Workflow: Antimicrobial Susceptibility Testing

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial compounds.

MIC_Workflow Start Start Step1 Prepare serial dilutions of pyridine-3-carboxamide analog in microplate wells Start->Step1 Step2 Inoculate each well with a standardized bacterial suspension Step1->Step2 Step3 Include positive (no drug) and negative (no bacteria) controls Step2->Step3 Step4 Incubate the microplate at optimal temperature (e.g., 37°C) for 18-24 hours Step3->Step4 Step5 Visually inspect wells for turbidity (bacterial growth) Step4->Step5 Step6 Determine MIC: the lowest concentration with no visible growth Step5->Step6 End End Step6->End

Generalized workflow for an MIC determination assay.

Conclusion

The pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of potent inhibitors against a diverse range of biological targets. The structure-activity relationships discussed in this guide highlight the importance of specific substitutions on the pyridine ring and the carboxamide moiety for achieving high potency and selectivity. The data and protocols presented herein offer a valuable resource for researchers and drug development professionals working to design and optimize the next generation of pyridine-3-carboxamide-based therapeutics.

References

Comparative Analysis of the Antimicrobial Efficacy of Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Carboxamide derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial efficacy of various carboxamide derivatives, supported by experimental data, to aid researchers in the pursuit of new antimicrobial leads.

Quantitative Antimicrobial Efficacy

The following table summarizes the in vitro antimicrobial activity of selected carboxamide derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Carboxamide Derivative ClassCompoundTarget MicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Thiazolidine-2,4-diones 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acidStaphylococcus aureus-Moderate Activity[1][2]
Alaninate derivative with chloro substituent (5k)Escherichia coli-7[1]
Alaninate derivative with chloro substituent (5k)Pseudomonas aeruginosa-13[1]
Alaninate derivative with chloro substituent (5k)Candida albicans-18[1]
Coumarin-3-Carboxamides Compound 3fStaphylococcus aureus ATCC 29213312.5-[3]
Compound 3iCandida tropicalis ATCC 750156.2-[3]
Compound 3b & 3cStaphylococcus epidermidis ATCC 12228-Good Activity[3]
Xanthene Carboxamides Compound 8bVarious Bacteria & Fungi-Most Effective in Series[4]
Indole-3-Carboxamides 5-bromo-indole-3-carboxamide-PA3-6-3 (13b)Staphylococcus aureus≤ 0.28 µM-[5]
5-bromo-indole-3-carboxamide-PA3-6-3 (13b)Acinetobacter baumannii≤ 0.28 µM-[5]
5-bromo-indole-3-carboxamide-PA3-6-3 (13b)Cryptococcus neoformans≤ 0.28 µM-[5]
Carbamothioyl-Furan-2-Carboxamides 2,4-dinitrophenyl derivativeVarious Bacteria & Fungi150.7–2959–17[6]

Experimental Protocols

Detailed methodologies for the key antimicrobial susceptibility tests are provided below to ensure reproducibility and standardization of results.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

1. Media Preparation:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Pour the molten agar into sterile Petri dishes to a uniform thickness of 4 mm and allow it to solidify at room temperature in a sterile environment.

2. Inoculum Preparation:

  • From a pure 18-24 hour culture, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

3. Assay Procedure:

  • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA plate.

  • Allow the plate to dry for 3-5 minutes.

  • With a sterile cork borer, create wells of 6-8 mm diameter in the agar.

  • Pipette a defined volume (e.g., 50-100 µL) of the test carboxamide derivative solution (at a known concentration) into each well.

  • Include positive control (a standard antibiotic) and negative control (solvent used to dissolve the compound) wells on the same plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

4. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

  • The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Broth Microdilution Method for MIC Determination

This method is used to quantitatively determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Media and Reagent Preparation:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's guidelines and sterilize by autoclaving.

  • Prepare a stock solution of the test carboxamide derivative in a suitable solvent and then prepare serial two-fold dilutions in CAMHB to achieve the desired concentration range.

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion method.

  • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 100 µL of the appropriate CAMHB dilution of the carboxamide derivative into the wells of a 96-well microtiter plate.

  • Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and inoculum.

  • Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the carboxamide derivative at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

Visualizing Mechanisms of Action

Carboxamide derivatives exert their antimicrobial effects through various mechanisms. One notable mechanism is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->DNA_Gyrase binds to Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Supercoiled_DNA->DNA allows replication DNA_Gyrase->Relaxed_DNA introduces negative supercoils Replication_Fork Replication Fork Stalled DNA_Gyrase->Replication_Fork inhibition prevents DNA unwinding Cell_Death Cell Death Replication_Fork->Cell_Death Carboxamide Carboxamide Derivative Carboxamide->DNA_Gyrase inhibits ATPase activity of GyrB subunit

Caption: Inhibition of bacterial DNA gyrase by a carboxamide derivative.

Another critical mechanism involves the disruption of the bacterial cell membrane integrity.

Membrane_Disruption cluster_membrane Bacterial Cell Membrane Carboxamide Carboxamide Derivative Membrane Phospholipid Bilayer Carboxamide->Membrane inserts into Pore_Formation Pore Formation Membrane->Pore_Formation disrupts integrity Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization Cell_Death Cell Lysis & Death Membrane_Depolarization->Cell_Death

Caption: Disruption of bacterial cell membrane by a carboxamide derivative.

References

Validating the Synthesis of 3-Chloropyridine-2-carboxamide: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

AUSTIN, TX – For researchers and professionals in drug development, the rigorous validation of synthesized compounds is a cornerstone of preclinical research. 3-Chloropyridine-2-carboxamide, a vital heterocyclic building block, is no exception. This guide provides a comparative overview of its synthesis and validation using elemental analysis, offering a benchmark for purity and compositional accuracy.

The confirmation of a compound's empirical formula through elemental analysis is a critical quality control step. By comparing the experimentally determined mass percentages of carbon, hydrogen, nitrogen, and chlorine against theoretically calculated values, researchers can verify the identity and purity of the synthesized molecule.

Comparison of Elemental Analysis Data

The empirical formula for this compound is C₆H₅ClN₂O.[1] Based on its molecular weight of 156.57 g/mol , the theoretical elemental composition can be precisely calculated.[1] The table below compares these theoretical values with experimental results reported for a closely related structural isomer, 2-Chloropyridine-3-carboxamide, which serves as a practical reference for expected experimental outcomes.[2] An acceptable variance between theoretical and found values is typically within ±0.4%.

ElementTheoretical % (this compound)Found % (Reference Isomer: 2-Chloropyridine-3-carboxamide)[2]
Carbon (C)46.02%46.03%
Hydrogen (H)3.22%3.22%
Nitrogen (N)17.89%17.89%
Chlorine (Cl)22.64%Not Reported
Oxygen (O)10.21%Not Reported

Note: The "Found %" values are for the isomer 2-Chloropyridine-3-carboxamide as a reference standard for typical experimental results.[2]

Experimental Protocols

A robust and reproducible synthesis protocol is paramount. Following synthesis, the product must be purified and then subjected to elemental analysis to validate its structure.

I. Synthesis of this compound via Nitrile Hydrolysis

A common and effective method for synthesizing pyridine carboxamides is the controlled partial hydrolysis of the corresponding cyanopyridine precursor.[3] This approach is often favored due to high yields and manageable reaction conditions.

  • Starting Material: 3-Chloro-2-cyanopyridine

  • Reagents: Sulfuric acid, water

  • Procedure:

    • 3-Chloro-2-cyanopyridine is added to concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).

    • The mixture is stirred and allowed to warm to room temperature, then heated (e.g., 80-100°C) for a specified duration to facilitate hydrolysis.

    • The reaction is carefully quenched by pouring it over ice.

    • The pH of the resulting solution is adjusted to neutral or slightly basic (pH 7-8) using an aqueous base like sodium hydroxide to precipitate the crude product.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Alternative Synthetic Routes: Other synthetic strategies include the amidation of 3-chloropicolinic acid or its corresponding acyl chloride. These methods provide alternative pathways that may be suitable depending on the availability of starting materials and desired scale.

II. Validation by Elemental Analysis

Elemental analysis quantitatively determines the mass percentages of specific elements in a sample.

  • Instrumentation: A dedicated CHNS/O elemental analyzer is typically used.

  • Principle (CHN Analysis): A small, precisely weighed sample of the purified this compound is combusted at high temperatures (≥900°C) in the presence of oxygen.[4] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are separated, and their quantities are measured by thermal conductivity or infrared detectors.

  • Principle (Chlorine Analysis): The percentage of chlorine can be determined by methods such as Schöniger flask combustion followed by titration.

  • Data Interpretation: The instrument software calculates the mass percentage of each element from the detected products. These experimental percentages are then compared against the theoretical values to confirm the empirical formula.[5]

Synthesis and Validation Workflow

The following diagram illustrates the logical flow from starting materials to a validated final product.

Synthesis_Validation_Workflow Start Starting Material (3-Chloro-2-cyanopyridine) Synthesis Synthesis (Acid-Catalyzed Hydrolysis) Start->Synthesis React Purification Purification (Recrystallization) Synthesis->Purification Isolate Product Pure Product (this compound) Purification->Product Analysis Elemental Analysis (Combustion Method) Product->Analysis Sample Validation Validation Analysis->Validation Compare Found % vs. Theoretical %

Caption: Workflow for the synthesis and elemental validation of this compound.

This structured approach ensures that the synthesized compound meets the high purity and identity standards required for applications in scientific research and pharmaceutical development.

References

A Comparative Analysis of the Biological Activities of 3-Chloropyridine-2-carboxamide and its Pyrazine Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological profiles of 3-Chloropyridine-2-carboxamide and its pyrazine counterpart, Pyrazine-2-carboxamide, and their derivatives. This report synthesizes available experimental data on their antimicrobial, anticancer, and photosynthesis-inhibiting properties.

The heterocyclic scaffolds of pyridine and pyrazine are central to the development of numerous therapeutic agents. This guide provides a comparative overview of the biological activities of this compound and its structural analog, Pyrazine-2-carboxamide, along with their derivatives. The comparison draws upon published experimental data to highlight their potential in antimicrobial and anticancer applications, as well as their effects on photosynthetic pathways.

Antimicrobial Activity

Derivatives of both this compound and Pyrazine-2-carboxamide have been investigated for their antimicrobial properties, with a significant focus on antimycobacterial activity.

Substituted pyrazine-2-carboxamides have demonstrated notable efficacy against Mycobacterium tuberculosis. For instance, a series of N-phenylpyrazine-2-carboxamides were synthesized and evaluated, with 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showing the highest activity against Mycobacterium tuberculosis H37Rv, with a 65% inhibition at a concentration of 6.25 μg/mL[1]. In another study, aminodehalogenation of 3-chloropyrazine-2-carboxamide yielded 3-benzylaminopyrazine-2-carboxamides, with 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibiting a minimum inhibitory concentration (MIC) of 6 µM against M. tuberculosis H37Rv[2][3]. Furthermore, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active compound against M. tuberculosis H37Rv in a separate study, with an MIC of 12.5 µg/mL (46 µM)[4].

While direct antimicrobial data for this compound is limited, related structures such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against Gram-positive bacteria[5]. Additionally, various pyridine compounds have been reviewed for their broad-spectrum antimicrobial and antiviral activities[6].

Comparative Antimicrobial Data
Compound/DerivativeTarget OrganismActivity MeasurementResult
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv% Inhibition65% at 6.25 μg/mL[1]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37RvMIC6 µM[2][3]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37RvMIC12.5 µg/mL (46 µM)[4]
Pyrazine carboxamide derivatives (general)Mycobacterium tuberculosis H37RvMICPrimary screening at 6.25 µg/mL[7]
3-(Pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteriaMICStrong activity[5]
2-(3-chlorophenyl) quinoline-4-carboxamide derivativesGram-positive & Gram-negative bacteriaAgar well diffusionModerate activity[8]

Anticancer Activity

The pyrazine-2-carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

A series of 3-amino-pyrazine-2-carboxamide derivatives were designed and synthesized as potent FGFR inhibitors. One derivative, compound 18i, was identified as a pan-FGFR inhibitor with significant in vitro activity against FGFR1-4 and potent antitumor activity in multiple cancer cell lines with FGFR abnormalities[9]. The mechanism of action involves the blockade of FGFR activation and downstream signaling pathways[9]. Metal complexes of pyrazinamide (pyrazine-2-carboxamide) have also been synthesized and evaluated for their anticancer activity, although they showed low toxicity to the tested cell lines[10][11]. Furthermore, imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to possess significant anticancer activities against various cancer cell lines[12].

For the pyridine analog, while direct anticancer data on this compound is scarce, transition metal complexes of 3-chlorothiophene-2-carboxylic acid, a structurally related compound, have demonstrated significant inhibitory effects on leukemia and colon cancer cells[13][14]. Additionally, novel 3-cyano-2(1H)-pyridone derivatives have been synthesized and shown to possess potent inhibitory effects against human lung carcinoma cells[15].

Comparative Anticancer Data
Compound/DerivativeTarget/Cell LineActivity MeasurementResult
3-Amino-pyrazine-2-carboxamide derivative (18i)FGFR1-4, various cancer cell linesIC₅₀Potent antitumor activity[9]
Pyrazinamide metal complexesSNB-19, HCT-15, COLO-205, KB-3-1 cell linesIC₅₀> 100 µM (low toxicity)[10][11]
Imidazo[1,2-a]pyrazine derivativesHep-2, HepG2, MCF-7, A375 cancer cellsIC₅₀Significant anticancer activity[12]
3-chlorothiophene-2-carboxylic acid metal complexesLeukemia K562, Colon cancer SW480 cellsInhibition RateUp to 66.83% inhibition[13][14]
3-cyano-2(1H)-pyridone derivativesHuman lung carcinoma (A549) cell lineIC₅₀Potent inhibitory effect[15]
2-(3-chlorophenyl) quinoline-4-carboxamide derivative (6j)Breast cancer cell line (MDA-MB-231)MTT assayPromising anti-breast cancer activity[8]

Inhibition of Photosynthesis

A noteworthy biological activity reported for pyrazine-2-carboxamide derivatives is the inhibition of photosynthetic electron transport (PET).

Several studies have shown that substituted N-phenylpyrazine-2-carboxamides can act as herbicides by inhibiting the oxygen evolution rate in spinach chloroplasts[16][17]. The inhibitory activity is influenced by the lipophilicity and the electronic effects of the substituents on the phenyl ring[16]. For example, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as a potent PET inhibitor with an IC₅₀ value of 43 μmol/L[1].

Photosynthesis Inhibition Data
Compound/DerivativeTarget SystemActivity MeasurementResult
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamideSpinach chloroplastsIC₅₀51 μmol∙L⁻¹[16]
6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamideSpinach chloroplastsIC₅₀43 μmol/L[1]
(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acidSpinach chloroplastsIC₅₀0.026 mmol·dm⁻³[17]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The in vitro antimycobacterial activity is commonly determined using a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC). A typical protocol involves:

  • Preparation of Inoculum: A standardized suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared.

  • Compound Dilution: The test compounds are serially diluted in an appropriate medium (e.g., Middlebrook 7H9 broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension.

  • Incubation: The plates are incubated at 37 °C for a specified period (typically 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria. A resazurin-based assay can be used for colorimetric determination of growth inhibition[3].

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀). The protocol generally includes:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Inhibition of Photosynthetic Electron Transport (PET)

The inhibitory effect on PET is determined spectrophotometrically by monitoring the photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenol-indophenol (DCPIP), in isolated chloroplasts.

  • Chloroplast Isolation: Chloroplasts are isolated from fresh spinach leaves[16].

  • Reaction Mixture: The reaction is carried out in a phosphate buffer containing sucrose, MgCl₂, and NaCl.

  • Inhibition Assay: The test compounds at various concentrations are added to the chloroplast suspension.

  • Spectrophotometric Measurement: The rate of DCPIP photoreduction is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm) upon illumination[16]. The IC₅₀ value, the concentration causing 50% inhibition of PET, is then determined.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a key signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer Induces FGF Fibroblast Growth Factor FGF->FGFR Binds to Downstream_Signaling Downstream Signaling Cascades (e.g., RAS-MAPK, PI3K-AKT) FGFR_dimer->Downstream_Signaling Activates Cellular_Response Cell Proliferation, Survival, Migration Downstream_Signaling->Cellular_Response Leads to Pyrazine_Analog Pyrazine Analog (FGFR Inhibitor) Pyrazine_Analog->FGFR_dimer Inhibits

Caption: FGFR signaling pathway and the inhibitory action of pyrazine analogs.

Antimicrobial_Screening_Workflow Start Compound Synthesis (Pyridine/Pyrazine Carboxamide) Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on mammalian cells) MIC_Determination->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Target Identification) Cytotoxicity_Assay->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

Caption: General workflow for antimicrobial screening of synthesized compounds.

References

A Comparative Crystallographic Analysis of Substituted Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystal structures of two substituted pyridine carboxamides: N-(4-fluorophenyl)pyridine-2-carboxamide and N-(4-nitrophenyl)pyridine-2-carboxamide. The supporting experimental data and detailed protocols offer insights into the solid-state properties of these compounds, which are crucial for drug design and development.

The three-dimensional arrangement of molecules in a crystal lattice, determined by X-ray crystallography, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. In the realm of medicinal chemistry, pyridine carboxamides are a significant class of compounds with a wide range of biological activities. The substitution on the pyridine or the carboxamide moiety can profoundly influence their molecular conformation and intermolecular interactions, thereby affecting their efficacy and formulation characteristics.

This guide focuses on a comparative analysis of the single-crystal X-ray diffraction data for N-(4-fluorophenyl)pyridine-2-carboxamide (Compound I ) and N-(4-nitrophenyl)pyridine-2-carboxamide (Compound II ). The data reveals key differences in their crystal packing and hydrogen bonding patterns, arising from the distinct electronic nature of the fluoro and nitro substituents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, providing a direct comparison of their solid-state structures.

ParameterN-(4-fluorophenyl)pyridine-2-carboxamide (I)N-(4-nitrophenyl)pyridine-2-carboxamide (II)
Chemical Formula C₁₂H₉FN₂OC₁₂H₉N₃O₃
Formula Weight 216.22243.22
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 11.2359 (3)11.6026 (4)
b (Å) 5.9234 (2)11.2335 (4)
c (Å) 15.6596 (5)8.3242 (3)
α (°) 9090
β (°) 108.835 (1)108.204 (1)
γ (°) 9090
Volume (ų) 985.94 (5)1029.35 (6)
Z 44
Temperature (K) 100 (2)100 (2)
Radiation (Å) Mo Kα (λ = 0.71073)Mo Kα (λ = 0.71073)
Reflections collected 90159467
Independent reflections 22532351
R-int 0.0240.024
Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.108R1 = 0.041, wR2 = 0.106

Experimental Protocols

Synthesis and Crystallization

The synthesis of both compounds was achieved by reacting 2-pyridinecarbonyl chloride with the corresponding substituted aniline in the presence of a base.

  • N-(4-fluorophenyl)pyridine-2-carboxamide (I): Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of dichloromethane and n-hexane.

  • N-(4-nitrophenyl)pyridine-2-carboxamide (II): Single crystals were obtained by slow evaporation from a methanol solution.

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer at a temperature of 100 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallography of small molecules, from synthesis to final structure analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of Pyridine Carboxamide purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection on Diffractometer mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation

General workflow for small molecule X-ray crystallography.

Structural Insights and Comparison

The crystal structures of N-(4-fluorophenyl)pyridine-2-carboxamide (I) and N-(4-nitrophenyl)pyridine-2-carboxamide (II) reveal distinct intermolecular interaction patterns that govern their packing in the solid state.[1][2]

In Compound I , the molecules are linked by unconventional C—H···O and C—H···F hydrogen bonds, forming a two-dimensional network.[1][2] Additionally, well-defined π-stacking interactions between the pyridine rings contribute to the stability of the crystal lattice in the third dimension.[1][2]

Conversely, the conformation of Compound II is more planar than that of Compound I .[1][2] Its crystal structure is dominated by one-dimensional C—H···O hydrogen bonds, which lead to a stepped or staircase-like arrangement of loosely π-stacked molecules.[1][2] The π-stacking in Compound II involves inversion-related pairs with alternating interplanar separations of 3.439 (1) and 3.476 (1) Å.[1][2]

These structural differences highlight the significant role of the para-substituent on the phenyl ring in directing the supramolecular assembly of these pyridine carboxamides. The less-polar fluorine atom in Compound I allows for a more diverse range of weak hydrogen bonds and prominent π-stacking, whereas the strongly electron-withdrawing nitro group in Compound II leads to a more planar molecular conformation and a different hydrogen bonding and packing motif.

This comparative analysis underscores the importance of detailed crystallographic studies in understanding the structure-property relationships of pharmaceutical compounds. For researchers in drug development, such insights are invaluable for predicting and controlling the solid-state behavior of active pharmaceutical ingredients.

References

A Comparative Guide to GC-MS Protocols for Analyzing Volatile Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of volatile pyridine derivatives is critical in various fields, including environmental monitoring, food safety, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for this purpose, offering high selectivity and sensitivity. This guide provides a comparative overview of common GC-MS protocols for the analysis of volatile pyridine derivatives, supported by experimental data and detailed methodologies to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of an analytical method hinges on its performance characteristics. Below is a summary of performance data for different analytical techniques used for pyridine analysis. The use of a deuterated internal standard, such as pyridine-d5, in conjunction with GC-MS or tandem mass spectrometry (GC-MS/MS) generally yields the highest accuracy and precision.

MethodInternal StandardAccuracy (Recovery %)Precision (%RSD/CV)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HS-GC-MS/MS Pyridine-d589-101%[1][2]2-3%[1][2]0.006 mg/kg (biota)[1][2]0.020 mg/kg (biota)[1][2]
GC-FID N,N-dimethylformamide97.9-99.9%[1]0.2569% (pooled CV)[1]0.87 pg/injection[1][3]Not Specified
HPLC-UV DiethyldiphenylureaExcellent (not quantified)[1]Low relative standard deviations reported[1]5 ppb[1]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. The following are detailed experimental protocols for the analysis of volatile pyridine derivatives using GC-MS.

Method 1: Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS)

This method is particularly advantageous for the analysis of volatile compounds in complex matrices as it minimizes sample preparation and reduces the risk of analyte loss.[2]

Sample Preparation: [4]

  • Accurately weigh approximately 1 g of the homogenized sample into a headspace vial.

  • Add 2 mL of water and mix to create a slurry.

  • Spike the sample with a known amount of internal standard (e.g., 100 µl of 300 µg/mL pyridine-d5 in acetone).

  • Immediately seal the vial with a crimp cap and vortex.

  • Sonicate the vials for 10 minutes, followed by agitation on a rotary shaker for one hour.

Instrumental Analysis: [4][5]

  • System: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) with a headspace autosampler.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Sample Liner Temperature: 150 °C

    • Transfer Line Temperature: 150 °C

    • Incubation Time: 30 minutes with agitation

  • GC Parameters:

    • Column: Rxi-5Sil MS (60 m x 0.25 mm I.D. x 1.0 µm film thickness) or equivalent.[2][4]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Isocratic at 100 °C for 15 minutes.[4]

    • Injection: Automated injection of 1 µL of the headspace gas.[4]

  • MS/MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1]

Method 2: Direct Injection Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for liquid samples or extracts and can offer high sensitivity.

Sample Preparation (for liquid samples):

  • For aqueous samples, consider a liquid-liquid extraction. Adjust the sample pH to >9 to ensure pyridine is in its free base form.[6]

  • Extract with a suitable organic solvent like dichloromethane or diethyl ether.[6]

  • Dry the organic extract over anhydrous sodium sulfate.[6]

  • Concentrate the extract to a final volume if necessary.

  • Add a known concentration of an internal standard.

Instrumental Analysis: [6][7]

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[6][7]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[6][7]

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 3°C/minute to 150°C.[6]

    • Injection: Splitless injection at 250°C.[8]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: Scan from m/z 50 to 400.[8]

    • Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the described GC-MS methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization (if solid) Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extraction Extraction / Headspace Generation Spike->Extraction GC Gas Chromatography Separation Extraction->GC Injection MS Mass Spectrometry Detection GC->MS Elution Integration Peak Integration MS->Integration Data Acquisition Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for GC-MS analysis of volatile pyridine derivatives.

Headspace_vs_DirectInjection cluster_sample Sample Matrix cluster_prep Preparation Method cluster_injection Injection Technique Solid Solid / Viscous Matrix (e.g., tissue, sediment) Headspace Headspace (HS) Generation Solid->Headspace Liquid Liquid Matrix (e.g., water, plasma) Liquid->Headspace Can also be used LLE Liquid-Liquid Extraction (LLE) Liquid->LLE HS_Inject Headspace Injection Headspace->HS_Inject Direct_Inject Direct Liquid Injection LLE->Direct_Inject GCMS GC-MS System HS_Inject->GCMS Direct_Inject->GCMS

Caption: Comparison of sample preparation and injection for different matrices.

References

A Comparative Analysis of the In Vitro Cytotoxicity of Novel Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Carboxamide Compounds Against Established Anticancer Agents

The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Carboxamide derivatives have emerged as a promising class of compounds due to their diverse biological activities. This guide provides a comparative analysis of the in vitro cytotoxic effects of several recently developed series of carboxamide compounds against various human cancer cell lines. The performance of these novel agents is benchmarked against established chemotherapeutic drugs, supported by experimental data and detailed protocols to ensure reproducibility and facilitate further research.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various novel carboxamide compounds and standard anticancer drugs against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity of Novel Carboxamide Compounds

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)
N-substituted 1H-indole-2-carboxamides Compound 12K-562 (Leukemia)0.33
Compound 14K-562 (Leukemia)0.61
Compound 4K-562 (Leukemia)0.61
Compound 10HCT-116 (Colon Cancer)1.01
Arylsulfonamide-Inspired Carboxamides Compound 10qA875 (Melanoma)4.19 (µg/mL)
Compound 10qHepG2 (Liver Cancer)3.55 (µg/mL)
6-cinnamamido-quinoline-4-carboxamides Derivative 5eCCRF-CEM (Leukemia)0.3
Derivative 5pK-562 (Leukemia)0.4
Derivative 5rA549 (Lung Cancer)0.5
Isoxazole-carboxamide Derivatives Compound 2eB16F1 (Melanoma)0.079
Compound 2aHepG2 (Liver Cancer)7.55
Compound 2aColo205 (Colon Cancer)9.179

Table 2: Cytotoxicity of Standard Anticancer Drugs (Positive Controls)

DrugCancer Cell LineIC50 (µM)
Doxorubicin MCF-7 (Breast Cancer)0.4 - 8.306
K-562 (Leukemia)0.031 - 0.8
HCT-116 (Colon Cancer)0.96 - 4.18
HepG2 (Liver Cancer)1.3 - 12.18
5-Fluorouracil (5-FU) MCF-7 (Breast Cancer)0.38 - 25
HCT-116 (Colon Cancer)0.2041 - 23.41
Cisplatin A875 (Melanoma)~7 (µg/mL)
HepG2 (Liver Cancer)7 - 58 (µg/mL)

Experimental Protocols

Detailed methodologies for the primary cytotoxicity assays cited in the reviewed studies are provided below. These protocols are fundamental for the in vitro screening of anticancer compounds.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive controls in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar colorimetric method to the MTT assay, but it utilizes a tetrazolium salt that is reduced by viable cells to a soluble formazan product. This eliminates the need for a solubilization step.

Materials:

  • MTS reagent (in combination with an electron coupling agent like phenazine methosulfate - PMS)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Treatment: Follow the same procedure as the MTT assay.

  • MTS Reagent Addition: After the compound incubation period, add 20 µL of the combined MTS/PMS solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Visualizing Cellular Pathways and Experimental Design

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved in cancer cell death and the methods used to assess it.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HCT-116) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Dilution (Novel Carboxamides & Controls) incubation 4. Cell Treatment & Incubation (24-72 hours) compound_prep->incubation reagent_add 5. Add Viability Reagent (MTT or MTS) incubation2 6. Incubation (1-4 hours) reagent_add->incubation2 readout 7. Measure Absorbance ic50_calc 8. Calculate IC50 readout->ic50_calc

In Vitro Cytotoxicity Assay Workflow

signaling_pathways Simplified Apoptosis and Autophagy Pathways in Cancer cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_autophagy Autophagy (Self-Digestion) drug_apoptosis Carboxamide Compound bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) drug_apoptosis->bcl2_family caspases Caspase Activation bcl2_family->caspases apoptosis Apoptosis caspases->apoptosis cell_fate Cell Survival or Death apoptosis->cell_fate drug_autophagy Carboxamide Compound autophagy_reg Autophagy Regulation (e.g., mTOR, Beclin-1) drug_autophagy->autophagy_reg autophagosome Autophagosome Formation autophagy_reg->autophagosome autophagosome->cell_fate

Key Cellular Pathways Targeted by Anticancer Drugs

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Chloropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of chloropyridine isomers, featuring detailed experimental data and protocols.

This guide provides an objective comparison of the spectroscopic properties of three key pyridine isomers: 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine. Understanding the unique spectral fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures, a common challenge in pharmaceutical synthesis and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-, 3-, and 4-chloropyridine, providing a clear basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position2-Chloropyridine3-Chloropyridine4-Chloropyridine
H-2-8.45 (d)8.48 (d)
H-37.32 (dd)-7.25 (d)
H-47.64 (td)7.69 (ddd)-
H-57.23 (ddd)7.28 (dd)7.25 (d)
H-68.39 (ddd)8.45 (dd)8.48 (d)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position2-Chloropyridine3-Chloropyridine4-Chloropyridine
C-2152.6148.1150.3
C-3124.4134.7121.2
C-4139.0137.9144.9
C-5122.9123.7121.2
C-6149.8147.4150.3
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Vibrational Mode2-Chloropyridine3-Chloropyridine4-Chloropyridine
C-H stretching (aromatic)3100 - 30003100 - 30003100 - 3000
C=C/C=N stretching~1580, 1560, 1460, 1420~1570, 1470, 1410~1590, 1480
C-Cl stretching~780~800~820
C-H out-of-plane bending~750~780, 710~810
Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion (M⁺˙)Key Fragment Ions
2-Chloropyridine113/115 (3:1 ratio)[1]78 ([M-Cl]⁺)[1]
3-Chloropyridine113/115 (3:1 ratio)78 ([M-Cl]⁺), 51 ([C₄H₃]⁺)
4-Chloropyridine113/115 (3:1 ratio)78 ([M-Cl]⁺)

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the chloropyridine isomers.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chloropyridine Isomer (2-, 3-, or 4-) NMR_Sample Dissolve in CDCl3 (~5-10 mg/0.6 mL) Sample->NMR_Sample NMR FTIR_Sample Neat Liquid Sample->FTIR_Sample FTIR MS_Sample Dilute in Volatile Solvent (~1 ug/mL) Sample->MS_Sample MS NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR FTIR FTIR Spectrometer (ATR or Transmission) FTIR_Sample->FTIR MS GC-MS with EI Source MS_Sample->MS NMR_Data Process FID (FT, Phase, Baseline Correction) NMR->NMR_Data FTIR_Data Process Interferogram (FT, Baseline Correction) FTIR->FTIR_Data MS_Data Analyze Mass Spectrum (Identify M⁺ and Fragments) MS->MS_Data Comparison Compare Spectra of Isomers NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: General experimental workflow for the comparative spectroscopic analysis of chloropyridine isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the chloropyridine isomer was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.

  • ¹³C NMR Data Acquisition: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s were used. Typically, 1024 scans were accumulated for each spectrum.

  • Data Processing: The raw free induction decay (FID) signals were processed using appropriate software. The processing steps included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a single drop of the neat liquid chloropyridine isomer was placed directly onto the ATR crystal. For transmission FTIR, a thin film of the liquid was pressed between two potassium bromide (KBr) plates.

  • Data Acquisition: Spectra were recorded using an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector. Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹. The data were collected over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal or KBr plates was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. Baseline correction was applied where necessary.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the chloropyridine isomer (approximately 1 µg/mL) was prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation and Data Acquisition: Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source. A small volume (1 µL) of the sample solution was injected into the GC. The EI source was operated at a standard electron energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-200 amu.

  • Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak (M⁺˙) and the major fragment ions. The isotopic pattern of the molecular ion, characteristic of chlorine-containing compounds (an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes), was confirmed.

Conclusion

The spectroscopic data presented in this guide highlight the distinct characteristics of 2-, 3-, and 4-chloropyridine. While all three isomers exhibit similar molecular weights and the characteristic isotopic pattern for a single chlorine atom in their mass spectra, their fragmentation patterns, and more significantly, their ¹H and ¹³C NMR chemical shifts and FTIR absorption bands, provide clear and reliable means for their differentiation. These data and protocols serve as a valuable resource for researchers in synthetic chemistry and drug development, facilitating accurate compound identification and quality control.

References

Safety Operating Guide

Proper Disposal of 3-Chloropyridine-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Chloropyridine-2-carboxamide, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety Precautions and Hazard Summary

This compound is a hazardous substance that requires careful handling. Before initiating any disposal procedures, it is imperative to be familiar with its hazard profile. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should occur in a well-ventilated area or a chemical fume hood.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed and may be fatal if it comes into contact with skin or is inhaled.
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation Causes serious eye damage or irritation.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.

  • Container Management:

    • Do not empty the original container. The chemical should be left in its original packaging to ensure proper identification.

    • Ensure the container is tightly closed and properly labeled with the chemical name and associated hazards.

  • Waste Segregation:

    • Do not mix this compound with other waste materials.

    • Store the container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials such as strong oxidizing agents.[2]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[3]

    • For liquid spills, use an absorbent material like sand or vermiculite to contain the spill.[4]

    • Collect the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.[3][4]

    • Clean the spill area thoroughly.

  • Empty Container Disposal:

    • Uncleaned, empty containers should be treated as hazardous waste and disposed of in the same manner as the product itself.

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Disposal Procedure Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound check_container Is the chemical in its original container? start->check_container keep_in_container Keep in original container. Ensure it is tightly closed and labeled. check_container->keep_in_container Yes transfer_to_approved Carefully transfer to a compatible, labeled waste container. check_container->transfer_to_approved No check_spill Has a spill occurred? keep_in_container->check_spill transfer_to_approved->check_spill contain_spill Contain spill with absorbent material. Collect into a labeled waste container. check_spill->contain_spill Yes store_waste Store waste container in a designated, secure, and well-ventilated area. check_spill->store_waste No contain_spill->store_waste contact_disposal Contact approved hazardous waste disposal company. store_waste->contact_disposal provide_sds Provide SDS to the waste disposal company. contact_disposal->provide_sds end End: Proper Disposal Complete provide_sds->end

References

Personal protective equipment for handling 3-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference by researchers, scientists, and drug development professionals, this guide outlines the critical personal protective equipment (PPE), handling procedures, and disposal plans for 3-Chloropyridine-2-carboxamide.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on safety data for structurally similar compounds, including 3-Chloropyridine, 2-Pyridinecarboxamide, and general pyridine derivatives. The combined hazards of a chlorinated pyridine ring and a carboxamide functional group necessitate stringent safety protocols.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following PPE is mandatory when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][3][4][5]
Skin Protection - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[2][6] - Lab Coat: A fully-buttoned lab coat is required.[6][7]Prevents skin contact, which can cause irritation.[3][4] Butyl rubber and PVA gloves offer superior chemical resistance to pyridine-based compounds compared to nitrile.[2]
Respiratory Protection - Work in a well-ventilated area or under a certified laboratory chemical fume hood.[1][2][7][8] - A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or for managing large spills.[2][8]Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[8]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and available.[7][8]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6][9]

    • Designate a specific area for handling the compound to contain potential spills.[8]

  • Donning Personal Protective Equipment :

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[8]

    • Avoid the creation of dust.[3][10]

    • Use dedicated, clearly labeled glassware and utensils.

    • Keep the container tightly closed when not in use.[1][3][4][5][10][8]

    • Wash hands thoroughly after handling.[1][3][4][5][10]

Emergency and First Aid Measures

Accidents require immediate and appropriate responses.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5][7][8]
Skin Contact Wash the affected area immediately with plenty of soap and water.[4][5][7] Remove contaminated clothing and wash it before reuse.[4][5][9] If skin irritation occurs, seek medical advice.[1][3][4][5][9]
Inhalation Move the individual to fresh air.[4][5][7][8][9] If breathing is difficult, provide oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][3][5][8] Seek immediate medical attention.[8]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused compounds and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[6][8]

  • Waste Treatment and Disposal :

    • Waste containing this compound should be treated as hazardous waste.

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

    • Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][5][10][9]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Check Eyewash/Shower Access prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Keep Container Sealed handle1->handle2 emergency1 Spill or Exposure Occurs handle1->emergency1 handle3 Use Designated Equipment handle2->handle3 clean1 Wash Hands Thoroughly handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose via EHS Protocols clean2->clean3 emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Notify Supervisor/EHS emergency2->emergency3

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.